Product packaging for Ceritinib D7(Cat. No.:)

Ceritinib D7

Cat. No.: B1472091
M. Wt: 565.2 g/mol
InChI Key: VERWOWGGCGHDQE-WFBMWZOZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceritinib-d7 is intended for use as an internal standard for the quantification of ceritinib by GC- or LC-MS. Ceritinib is an inhibitor of anaplastic lymphoma kinase (ALK;  IC50 = 0.2 nM). It is selective for ALK over IGF-1R, InsR, STK22D, and FLT3 (IC50s = 8, 7, 23, and 60 nM, respectively) as well as a panel of 25 additional kinases (IC50s = >0.26 μM for all). Ceritinib inhibits the proliferation of Ba/F3 cells expressing the fusion protein nucleophosmin-ALK (NPM-ALK) or echinoderm microtubule-associated protein-like 4-ALK (ELM4-ALK;  IC50s = 0.02 and 0.021 μM, respectively), as well as several crizotinib-resistant NPM-ALK and ELM4-ALK mutants. It reduces tumor growth in an H2228 non-small cell lung cancer (NSCLC) rat xenograft model when administered at a dose of 10 mg/kg per day and induces tumor regression at 25 mg/kg per day. Ceritinib (25 and 50 mg/kg per day) also induces tumor regression in a Karpas299 lymphoma rat xenograft model. Formulations containing ceritinib have been used in the treatment of ALK-positive metastatic NSCLC.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36ClN5O3S B1472091 Ceritinib D7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-WFBMWZOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Purity and Analytical Profile of Ceritinib-D7: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ceritinib-D7, a deuterated internal standard crucial for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This document outlines the quantitative data regarding its isotopic distribution, details the experimental protocols for its determination, and illustrates the key signaling pathways influenced by Ceritinib.

Quantitative Data: Isotopic Purity of Ceritinib-D7

The isotopic purity of a deuterated compound is a critical quality attribute, ensuring accuracy and reliability in quantitative bioanalytical assays. The data presented below is summarized from commercially available Ceritinib-D7.

ParameterSpecificationSource
Compound Ceritinib-D7Cayman Chemical
Synonym LDK 378-D7Cayman Chemical
Isotopic Purity ≥99% deuterated forms (d1-d7)[1]

Table 1: Isotopic Purity Specification for Ceritinib-D7

This specification indicates that the material is a mixture of deuterated species, with the sum of all deuterated forms (from one to seven deuterium atoms) being at least 99% of the total compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Ceritinib-D7 relies on high-resolution analytical techniques capable of distinguishing between isotopologues. The following are detailed methodologies based on established practices for analyzing deuterated pharmaceuticals.[2][3][4][5][6]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each deuterated species (d0 to d7) of Ceritinib.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).[3][4]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Ceritinib-D7 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the initial mobile phase conditions.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of Ceritinib from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometric Analysis (HRMS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan.

    • Mass Range: A range that includes the expected m/z values for all isotopologues of Ceritinib-D7 (e.g., m/z 550-580).

    • Resolution: A high resolution setting (e.g., >60,000) is crucial to resolve the isotopic peaks.[4]

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]+), from the non-deuterated (d0) to the fully deuterated (d7) form.

    • Integrate the peak area for each isotopologue.

    • Calculate the percentage of each deuterated species relative to the sum of all species. The isotopic purity is typically reported as the sum of the percentages of all deuterated forms (d1-d7).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium incorporation and provide a semi-quantitative assessment of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of Ceritinib-D7 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuteration confirms the isotopic labeling.

    • Integration of the residual proton signals at the deuterated positions relative to a non-deuterated proton signal in the molecule can provide an estimate of the degree of deuteration.

  • ²H (Deuterium) NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals at the expected chemical shifts confirms the incorporation of deuterium.

Signaling Pathways and Mechanism of Action

Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK, resulting in a constitutively active ALK protein that drives tumor growth.[7][8] Ceritinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8]

The inhibition of ALK by Ceritinib leads to the downregulation of key signaling pathways involved in cell proliferation, survival, and growth, including the STAT3, PI3K/AKT, and MAPK/ERK pathways.[8][9]

Ceritinib_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 PI3K PI3K EML4_ALK->PI3K ERK ERK1/2 EML4_ALK->ERK Ceritinib Ceritinib Ceritinib->EML4_ALK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERK->Proliferation

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

The following diagram illustrates the general experimental workflow for determining the isotopic purity of Ceritinib-D7 using LC-HRMS.

Isotopic_Purity_Workflow SamplePrep Sample Preparation (Ceritinib-D7 Solution) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan, ESI+) LC_Separation->HRMS_Analysis Data_Extraction Data Extraction (Extracted Ion Chromatograms) HRMS_Analysis->Data_Extraction Peak_Integration Peak Integration (Area of Each Isotopologue) Data_Extraction->Peak_Integration Purity_Calculation Isotopic Purity Calculation (Relative Abundance) Peak_Integration->Purity_Calculation

Caption: Workflow for isotopic purity determination of Ceritinib-D7 by LC-HRMS.

References

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Ceritinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib is a potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules can significantly alter their metabolic profiles, potentially leading to improved pharmacokinetic properties such as increased metabolic stability and reduced formation of undesirable metabolites.[2] This technical guide provides a comprehensive overview of a plausible synthetic route for deuterated Ceritinib, detailed protocols for its characterization, and an examination of its mechanism of action through relevant signaling pathways.

Introduction: The Rationale for Deuterating Ceritinib

The primary mechanism of action for Ceritinib involves the inhibition of the EML4-ALK fusion oncoprotein, which is a key driver in a subset of NSCLC.[3] Ceritinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[4]

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium atoms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes mediated by cytochrome P450 (CYP) enzymes.[2] For Ceritinib, which is a substrate for CYP3A, deuteration could lead to:

  • Improved Metabolic Stability: A reduced rate of metabolism may lead to a longer half-life and increased drug exposure.

  • Enhanced Pharmacokinetic Profile: Potentially allowing for lower or less frequent dosing, which could improve patient compliance and reduce side effects.

  • Minimized Metabolite-Related Toxicities: By altering the metabolic pathway, the formation of potentially toxic metabolites could be reduced.

Synthesis of Deuterated Ceritinib (Hypothetical Route)

While specific, publicly detailed syntheses of deuterated Ceritinib are proprietary, a plausible synthetic approach can be devised based on known chemistries of pyrimidine derivatives and general deuteration techniques. A patent for "Deuterated diaminopyrimidine compounds" suggests the feasibility of such a synthesis.[5] The following protocol is a representative example. The proposed deuteration focuses on the isopropyl groups, which are potential sites of metabolic oxidation.

Experimental Protocol: Synthesis of Deuterated Ceritinib (d6-Ceritinib)

A potential multi-step synthesis is outlined below, starting from commercially available materials.

Step 1: Synthesis of Deuterated Isopropylamine (d6-Isopropylamine)

  • To a solution of acetone-d6 (1.0 eq) in methanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2 hours to form the oxime.

  • After reaction completion (monitored by TLC), carefully add sodium borohydride (NaBH4) (3.0 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain d6-isopropylamine.

Step 2: Synthesis of 2-(isopropyl-d6-sulfonyl)aniline

  • Dissolve 2-aminothiophenol (1.0 eq) in an appropriate solvent like dichloromethane.

  • Add d6-isopropylamine (1.1 eq) and an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a controlled manner at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry, and concentrate to yield the desired sulfonamide.

Step 3: Final Assembly to d6-Ceritinib

  • The core of Ceritinib is a 2,4-diaminopyrimidine structure.[6][7][8] A key intermediate, 5-chloro-N2-(5-methyl-4-(piperidin-4-yl)-2-isopropoxyphenyl)-N4-(2-(isopropyl-d6-sulfonyl)phenyl)pyrimidine-2,4-diamine, can be synthesized via a nucleophilic aromatic substitution reaction.

  • Combine 2,4,5-trichloropyrimidine with 5-methyl-4-(piperidin-4-yl)-2-isopropoxyaniline under basic conditions.

  • The resulting intermediate is then reacted with 2-(isopropyl-d6-sulfonyl)aniline in a solvent such as isopropanol with catalytic acid at an elevated temperature.

  • The crude product is purified by column chromatography to yield the final deuterated Ceritinib (d6-Ceritinib).

Synthesis Workflow Diagram

G Synthesis Workflow for d6-Ceritinib A Acetone-d6 B d6-Isopropylamine A->B Reductive Amination D 2-(isopropyl-d6-sulfonyl)aniline B->D C 2-Aminothiophenol C->D Sulfonamide Formation H d6-Ceritinib D->H E 2,4,5-Trichloropyrimidine G Intermediate A E->G Nucleophilic Substitution F 5-Methyl-4-(piperidin-4-yl)-2-isopropoxyaniline F->G G->H Final Coupling

A plausible synthetic workflow for deuterated Ceritinib.

Characterization of Deuterated Ceritinib

The successful synthesis and purity of deuterated Ceritinib would be confirmed using a suite of analytical techniques.

Data Presentation
PropertyCeritinibDeuterated Ceritinib (d6-Ceritinib)Method
Molecular Formula C₂₈H₃₆ClN₅O₃SC₂₈H₃₀D₆ClN₅O₃S-
Molecular Weight 558.1 g/mol 564.1 g/mol Mass Spectrometry
Purity >99%>99%HPLC
Deuterium Incorporation N/A>98%Mass Spectrometry/NMR
¹H NMR Characteristic peaks for isopropyl CHAbsence of isopropyl CH signalNMR Spectroscopy
²H NMR No signalSignal corresponding to isopropyl C-DNMR Spectroscopy
Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small sample of d6-Ceritinib in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage.

3.2.2. Mass Spectrometry (MS)

  • System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Procedure: Introduce a dilute solution of the compound into the mass spectrometer.

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). The mass shift compared to the non-deuterated standard confirms deuterium incorporation. The isotopic distribution pattern will also be distinct.[9][10]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR Protocol: Acquire a standard proton NMR spectrum. The disappearance or significant reduction of the signals corresponding to the protons on the deuterated positions (e.g., the isopropyl methine and methyl groups) confirms successful deuteration.

  • ²H NMR Protocol: Acquire a deuterium NMR spectrum. The presence of signals in the regions corresponding to the deuterated positions provides direct evidence of deuterium incorporation.[11]

Mechanism of Action and Signaling Pathway

Ceritinib is a highly selective inhibitor of ALK tyrosine kinase. In ALK-positive NSCLC, the EML4-ALK fusion gene leads to a constitutively active kinase that drives oncogenesis.[12] This aberrant activation triggers several downstream signaling cascades that promote cell proliferation, survival, and inhibit apoptosis.[13][14][15]

Ceritinib competitively binds to the ATP pocket of the ALK kinase domain, which prevents the autophosphorylation and activation of the fusion protein.[3] This blockade inhibits the phosphorylation of key downstream signaling proteins. The primary pathways affected are:

  • JAK/STAT Pathway: Inhibition of ALK prevents the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell survival and proliferation.[4]

  • PI3K/AKT Pathway: By blocking ALK, Ceritinib prevents the activation of PI3K, which in turn blocks the phosphorylation of AKT. This leads to the de-repression of pro-apoptotic proteins and a halt in cell cycle progression.

  • RAS/MAPK Pathway: ALK activation also signals through the RAS/RAF/MEK/ERK cascade. Ceritinib's inhibition of ALK dampens this pathway, reducing cell proliferation and survival signals.[3]

Ceritinib Signaling Pathway Diagram

G Ceritinib's Inhibition of EML4-ALK Signaling cluster_0 Ceritinib's Inhibition of EML4-ALK Signaling cluster_1 Downstream Pathways cluster_2 Cellular Response EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAS RAS EML4_ALK->RAS Ceritinib Ceritinib Ceritinib->Inhibition Inhibition->EML4_ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation STAT3 STAT3 JAK->STAT3 Survival Cell Survival STAT3->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Ceritinib inhibits the EML4-ALK fusion protein, blocking key downstream signaling pathways.

Conclusion

The synthesis of deuterated Ceritinib represents a promising strategy to enhance the therapeutic profile of this important ALK inhibitor. By leveraging the kinetic isotope effect, deuteration can lead to a more robust pharmacokinetic profile, potentially offering clinical advantages. The synthetic and analytical protocols outlined in this guide, while based on established chemical principles, provide a solid framework for the development and characterization of deuterated Ceritinib. Further pre-clinical and clinical studies are warranted to fully elucidate the therapeutic benefits of this approach in the treatment of ALK-positive NSCLC.

References

Ceritinib D7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ceritinib D7, a deuterated internal standard for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This document outlines its manufacturers and suppliers, core technical specifications, mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Manufacturers and Suppliers of this compound

This compound is available from several reputable suppliers specializing in research chemicals and pharmaceutical standards. The following table summarizes key information for prominent vendors.

Supplier NameHeadquarters LocationWebsiteContact Information
TargetMol Chemicals Inc.Wellesley Hills, Massachusetts, USA--INVALID-LINK--Phone: +1-(781)-999-4286
BOC SciencesShirley, New York, USA--INVALID-LINK--Phone: +1-(631)-485-4226
LGC Standards / Toronto Research ChemicalsGuildford, Surrey, United Kingdom--INVALID-LINK--Phone: +44-(208)-943-8480
Simson Pharma LimitedMumbai, India--INVALID-LINK--Phone: +91-9920862389 (International)
Cayman ChemicalAnn Arbor, Michigan, USA--INVALID-LINK---
MedChemExpressMonmouth Junction, New Jersey, USA--INVALID-LINK---

Core Technical Data

Ceritinib is a potent and selective second-generation ALK inhibitor.[1] this compound serves as an internal standard for the quantification of Ceritinib in various analytical methods, such as mass spectrometry.[2]

PropertyValueNotes
This compound
CAS Number1632484-77-5-
Molecular FormulaC₂₈H₂₉D₇ClN₅O₃S[2]
Molecular Weight565.2 g/mol [2]
Purity≥99% deuterated forms (d₁-d₇)[2]
SolubilitySoluble in Methanol[2]
Ceritinib (LDK378)
Mechanism of ActionATP-competitive inhibitor of ALK tyrosine kinase[3]
IC₅₀ (ALK)27–35 nM (in cell-based assays)[4]
Half-lifeApproximately 40 hours[5]

Mechanism of Action and Signaling Pathways

Ceritinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[3][6] In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation of the ALK kinase.[6][7] This aberrant signaling drives tumor cell proliferation and survival.[3]

Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] The primary pathways affected by ALK inhibition include:

  • PI3K/AKT Pathway: Involved in cell survival and proliferation.

  • MAPK/ERK Pathway: Regulates cell growth and differentiation.

  • JAK/STAT Pathway: Plays a crucial role in cytokine signaling and cell proliferation.[7][8]

By blocking these critical pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation_Survival

Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Protocols

Western Blot for ALK Phosphorylation

This protocol is designed to assess the inhibition of ALK autophosphorylation in cancer cells following treatment with Ceritinib.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, H2228)

  • Cell culture medium and supplements

  • Ceritinib

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Ceritinib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an ECL detection system. The intensity of the phospho-ALK band relative to the total-ALK and loading control bands will indicate the inhibitory effect of Ceritinib.

Cell Viability Assay

This protocol measures the effect of Ceritinib on the viability of cancer cells.

Materials:

  • ALK-positive cancer cell line

  • 96-well cell culture plates

  • Ceritinib

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Ceritinib for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Viability Measurement:

    • For CellTiter-Glo®: Add the reagent directly to the wells, incubate according to the manufacturer's instructions, and measure luminescence.

    • For MTT: Add MTT solution to each well, incubate until formazan crystals form, solubilize the crystals with a solubilization buffer, and measure absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of Ceritinib in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • ALK-positive cancer cell line

  • Matrigel (optional)

  • Ceritinib formulation for oral gavage

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Ceritinib (e.g., 25-50 mg/kg) or vehicle control orally once daily.

  • Tumor Measurement and Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor activity of Ceritinib.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of Ceritinib.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (Target Engagement) In_Vitro_Assays->Western_Blot In_Vivo_Studies In Vivo Studies Cell_Viability->In_Vivo_Studies Western_Blot->In_Vivo_Studies Xenograft_Model Xenograft Mouse Model (Efficacy) In_Vivo_Studies->Xenograft_Model Pharmacokinetics Pharmacokinetic Studies In_Vivo_Studies->Pharmacokinetics Data_Analysis Data Analysis and Interpretation Xenograft_Model->Data_Analysis Pharmacokinetics->Data_Analysis End End Data_Analysis->End

A general experimental workflow for the preclinical evaluation of Ceritinib.

References

A Technical Guide to Ceritinib: Pharmacological Action and Bioanalytical Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of Ceritinib, a critical therapeutic agent in oncology. It is designed for researchers, scientists, and drug development professionals, offering a dual perspective: first, on the pharmacological mechanism of action of Ceritinib as a potent kinase inhibitor, and second, on the analytical mechanism and application of its deuterated analog, Ceritinib-d7, as an internal standard for precise quantification in bioanalytical assays.

Section 1: The Pharmacological Mechanism of Action of Ceritinib

Ceritinib is a highly selective, second-generation oral inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] It is primarily used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly in patients who have shown disease progression or intolerance to the first-generation inhibitor, crizotinib.[2][3]

The Role of ALK in Oncology

In a subset of NSCLC patients (approximately 2-7%), a chromosomal rearrangement creates a fusion gene between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[4] This EML4-ALK fusion results in a constitutively active kinase that promotes uncontrolled cell proliferation and survival, acting as a primary oncogenic driver.[2][4][5]

Ceritinib's Inhibitory Action

Ceritinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the ALK kinase domain.[4][5] This action blocks the autophosphorylation of the ALK fusion protein, thereby inhibiting its kinase activity.[2][6] The inhibition of ALK disrupts multiple downstream signaling pathways critical for tumor cell growth and survival, including:

  • STAT3 Pathway : Ceritinib prevents the ALK-mediated phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[2][6]

  • PI3K/Akt/mTOR Pathway : The drug suppresses signaling through the PI3K-Akt-mTOR cascade, a central regulator of cell growth, metabolism, and survival.[7][8]

  • MEK/ERK Pathway : Inhibition of ALK also leads to the decreased activation of the MAPK/ERK pathway, which is crucial for cell division and proliferation.[5][7]

The collective shutdown of these pathways leads to G1 phase cell cycle arrest and the induction of apoptosis (programmed cell death), culminating in the potent anti-tumor activity of Ceritinib.[5]

Ceritinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) PI3K PI3K EML4_ALK->PI3K P MEK MEK EML4_ALK->MEK P STAT3 STAT3 EML4_ALK->STAT3 P Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Ceritinib Ceritinib

Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Potency and Selectivity

Ceritinib demonstrates exceptional potency against ALK, being approximately 20-fold more potent than crizotinib in enzymatic studies.[7] It also maintains activity against several crizotinib-resistant ALK mutations.[7] While highly selective, it can inhibit other kinases at higher concentrations.

Target KinaseIC₅₀ (nM)
ALK 0.2 [9]
Insulin Receptor (InsR)7[9]
IGF-1R8[9]
STK22D23[9]
FLT360[9]
Table 1: In vitro inhibitory potency of Ceritinib against various kinases.

Section 2: The Analytical Mechanism of Ceritinib-d7 as an Internal Standard

The "mechanism of action" for Ceritinib-d7 is not pharmacological but analytical. It serves as an internal standard (IS) and is considered the gold standard for the quantitative bioanalysis of Ceritinib using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Core Principles of Deuterated Internal Standards

An ideal internal standard is a compound added at a known concentration to samples to correct for analytical variability.[11] Stable isotope-labeled standards, like Ceritinib-d7, are superior because their physicochemical properties are nearly identical to the unlabeled analyte.[10]

  • Co-elution : The deuterated standard has the same chromatographic retention time as the analyte, meaning they elute from the LC column simultaneously.[11]

  • Identical Behavior : It experiences the same extraction recovery, and crucially, the same degree of ionization suppression or enhancement in the mass spectrometer source.[11][12]

  • Mass Distinction : Despite these similarities, it is easily distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z) from the replacement of hydrogen atoms with heavier deuterium isotopes.[10]

By adding a fixed amount of Ceritinib-d7 to every sample, any loss of Ceritinib during sample processing is mirrored by a proportional loss of Ceritinib-d7. The quantification is based on the ratio of the analyte's MS signal to the IS's MS signal, a value that remains stable even with variations in sample preparation or instrument performance, thereby ensuring high accuracy and precision.[10]

Internal_Standard_Logic cluster_workflow Bioanalytical Workflow cluster_quantification Quantification Logic Sample Biological Sample (Unknown Analyte Conc.) Add_IS Add Known Amount of Internal Standard (IS) Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Calculate Ratio: Analyte Signal / IS Signal Analysis->Ratio Result Accurate Concentration Ratio->Result Variability Analytical Variability (e.g., Extraction Loss, Ion Suppression) Ratio->Variability Corrects for Variability->Extraction affects Variability->Analysis affects

Workflow showing how a deuterated internal standard corrects for analytical variability.

Section 3: Experimental Protocols for Quantification

The following protocols outline a standard methodology for the quantification of Ceritinib in human plasma using Ceritinib-d7 as an internal standard, based on established LC-MS/MS methods.[13][14]

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This method is a rapid and effective technique for removing proteins from plasma samples prior to analysis.[10][14]

  • Aliquoting : Pipette 100 µL of a human plasma sample (calibrator, quality control, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the Ceritinib-d7 internal standard working solution (at a pre-determined concentration, e.g., 100 ng/mL in methanol) to the plasma sample.

  • Mixing : Vortex the sample briefly (approx. 5-10 seconds) to ensure thorough mixing.

  • Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing : Vortex the tube vigorously for 1 minute to facilitate complete protein precipitation.

  • Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean LC vial, avoiding disturbance of the protein pellet.

  • Dilution (Optional) : The sample may be diluted with a water/formic acid solution before being placed in the autosampler for injection.[14]

Protocol 2: LC-MS/MS Analysis

This protocol describes the instrumental parameters for separating and detecting Ceritinib and Ceritinib-d7.

ParameterSpecification
LC System Ultra-Performance Liquid Chromatography (UPLC) System[14]
Column Reversed-phase C18 column (e.g., Ascentis Express® C18, 50 mm × 2.1 mm, 2.7 μm)[13]
Mobile Phase A 0.1% Formic Acid in Water[13][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[13][14]
Flow Rate 0.4 - 0.8 mL/min[13][15]
Gradient A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analytes, followed by a wash and re-equilibration.
Injection Volume 5 µL[14]
MS System Triple Quadrupole Mass Spectrometer[14][15]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[13]
Detection Mode Multiple Reaction Monitoring (MRM)
Table 2: Typical LC-MS/MS parameters for Ceritinib analysis.

Section 4: Data Presentation and Method Performance

The use of Ceritinib-d7 enables the development of robust and reliable bioanalytical methods that meet regulatory guidelines.[13] The performance of the assay is assessed through a rigorous validation process.

Validation ParameterTypical Performance
Linearity Range 5.0 - 500 ng/mL[14]
Correlation Coefficient (R²) > 0.99[14]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[13]
Intra- and Inter-day Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Table 3: Representative validation parameters for an LC-MS/MS assay for Ceritinib in human plasma.

Conclusion

Ceritinib represents a significant advancement in targeted cancer therapy, with a well-defined pharmacological mechanism centered on the potent and selective inhibition of the ALK oncogenic driver. The successful clinical development and therapeutic drug monitoring of Ceritinib are critically dependent on accurate and precise bioanalytical methods. Ceritinib-d7 fulfills this need perfectly, serving as an ideal internal standard. Its analytical mechanism, based on mimicking the behavior of Ceritinib throughout the analytical process, allows for the correction of experimental variability, ensuring that the pharmacokinetic and clinical data generated are of the highest quality and reliability. This dual understanding of both the drug's action and its analytical quantification is essential for professionals in the field of drug development and clinical research.

References

A Technical Guide to Ceritinib D7 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ceritinib, sold under the brand name Zykadia®, is a second-generation, orally bioavailable, and highly selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2][3] It is primarily utilized in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), often after the development of resistance to first-generation inhibitors like crizotinib.[1][4][5][6][7] Ceritinib D7 is the deuterated form of Ceritinib, commonly used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Ceritinib by mass spectrometry.[8] The incorporation of seven deuterium atoms provides a distinct mass shift, facilitating precise quantification without altering the compound's chemical properties. This guide provides a technical overview of this compound, including its physicochemical properties, representative analytical methodologies, and its biological context.

Physicochemical and Analytical Data

While a Certificate of Analysis (CoA) is specific to a particular manufacturing batch, the following table summarizes the typical quantitative data and specifications for this compound based on information provided by chemical suppliers.

ParameterSpecificationMethod
Identity
Chemical Name5-chloro-N⁴-[2-[(1-methylethyl)sulfonyl]phenyl]-N²-[5-methyl-2-[1-(methyl-d₃)ethoxy-1,2,2,2-d₄]-4-(4-piperidinyl)phenyl]-2,4-pyrimidinediamineIUPAC
Molecular FormulaC₂₈H₂₉D₇ClN₅O₃SElemental Analysis
Formula Weight565.2 g/mol Mass Spectrometry
CAS Number1632484-77-5-
Purity
Deuterated Forms (d₁-d₇)≥99%Mass Spectrometry
Chemical Purity≥98%HPLC
Physical Properties
AppearanceA solidVisual Inspection
SolubilitySoluble in Methanol and DMSOSolubility Test

Data compiled from supplier technical information sheets.[2][8][9]

Biological Mechanism and Signaling Pathway

Ceritinib functions by targeting and inhibiting the ALK receptor tyrosine kinase.[1] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK.[1][10][11] This fusion results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival by activating downstream signaling pathways.[1][10]

Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, which blocks its autophosphorylation.[1][10] This action prevents the activation of key downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis of the cancer cells.[1][4] Ceritinib has demonstrated significantly higher potency against ALK than first-generation inhibitors and remains effective against several crizotinib-resistant mutations.[4]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_cellular_response Cellular Response EML4_ALK EML4-ALK Fusion Protein PI3K_AKT PI3K / AKT Pathway EML4_ALK->PI3K_AKT MAPK_ERK MAPK / ERK Pathway EML4_ALK->MAPK_ERK STAT3 STAT3 Pathway EML4_ALK->STAT3 Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibits ATP Binding ATP ATP ATP->EML4_ALK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

Experimental Protocols

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a representative method for determining the chemical purity of Ceritinib. Such methods are essential for quality control in pharmaceutical formulations.[12]

1. Objective: To quantify Ceritinib and separate it from potential impurities using RP-HPLC with UV detection.

2. Materials and Reagents:

  • Ceritinib Reference Standard

  • This compound Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Buffer solution (e.g., Ammonium Formate)

  • Kromosil C18 column or equivalent

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Buffer (e.g., 60:40 v/v)[12]

  • Column: Kromosil C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 320 nm[12]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the Ceritinib reference standard in a suitable solvent (e.g., Methanol or DMSO, diluted with mobile phase) to achieve a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution to a similar concentration.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time consistency, peak area reproducibility, and theoretical plates).

  • Inject the sample solution.

  • Identify the Ceritinib peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method).

6. Acceptance Criteria:

  • The purity of this compound should be ≥98%.

  • System suitability parameters (e.g., %RSD of peak areas <2.0%) must be met.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solution (Known Concentration) F Inject Standard for System Suitability B->F C Prepare Sample Solution (this compound) G Inject Sample C->G E Inject Blank (Diluent) D->E E->F F->G H Integrate Peak Areas G->H I Calculate Purity (Area % Method) H->I J Final Report I->J

References

Ceritinib D7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Ceritinib D7. It covers the fundamental properties, experimental applications, and the biochemical pathways associated with its non-deuterated counterpart, Ceritinib.

Core Properties of this compound

This compound is the deuterated form of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor. The strategic replacement of seven hydrogen atoms with deuterium isotopes makes it an ideal internal standard for the quantification of Ceritinib in biological matrices using mass spectrometry-based assays. This substitution results in a higher mass-to-charge ratio, allowing for clear differentiation from the non-labeled drug, while maintaining nearly identical chemical and chromatographic properties.

PropertyValueSource
CAS Number 1632484-77-5[1]
Molecular Formula C₂₈H₂₉D₇ClN₅O₃S[1]
Molecular Weight 565.2 g/mol [1][2]
Synonyms LDK 378-d₇[1]

Mechanism of Action: Targeting the ALK Signaling Pathway

Ceritinib is a potent and selective inhibitor of ALK tyrosine kinase.[3] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor growth and proliferation.

Ceritinib competitively binds to the ATP-binding site within the kinase domain of the ALK fusion protein.[4] This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades. Key pathways disrupted by Ceritinib include:

  • STAT3 Pathway: Inhibition of ALK-mediated phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[1]

  • PI3K/Akt/mTOR Pathway: Downregulation of this critical pathway that governs cell growth, metabolism, and survival.

  • ERK1/2 (MAPK) Pathway: Blockade of this pathway, which is central to cell proliferation and differentiation.

The multi-targeted inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[4]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat STAT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K Activates STAT3 STAT3 EML4_ALK->STAT3 Phosphorylates Ras Ras EML4_ALK->Ras Activates Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibition ATP ATP ATP->EML4_ALK Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Ceritinib's inhibition of the EML4-ALK signaling pathway.

Experimental Protocols: Quantification of Ceritinib using this compound

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Ceritinib in biological samples, such as human plasma. The following is a generalized protocol based on established methodologies.

Objective: To determine the concentration of Ceritinib in human plasma using LC-MS/MS with this compound as an internal standard.

Materials:

  • Human plasma samples

  • Ceritinib analytical standard

  • This compound (internal standard)

  • Acetonitrile (protein precipitation agent)

  • Formic acid

  • Water, HPLC grade

  • C18 HPLC column

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare stock solutions of Ceritinib and this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Create a series of calibration standards by spiking known concentrations of Ceritinib into blank human plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution.

    • Perform protein precipitation by adding a specified volume of acetonitrile (e.g., 300 µL).

    • Vortex the samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a C18 column.

      • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • The gradient program should be optimized to achieve good separation of Ceritinib and this compound from endogenous plasma components.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive electrospray ionization mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Ceritinib and this compound.

      • Typical MRM transitions would be determined by direct infusion of the individual compounds.

  • Data Analysis:

    • Integrate the peak areas for both Ceritinib and this compound.

    • Calculate the peak area ratio of Ceritinib to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Ceritinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

This robust analytical method allows for the precise and accurate measurement of Ceritinib concentrations in clinical and preclinical studies, which is crucial for pharmacokinetic and therapeutic drug monitoring.

References

The Strategic Application of Deuterium Labeling in Ceritinib for Enhanced Pharmacokinetic Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, is a cornerstone in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] Despite its efficacy, individual variability in pharmacokinetic (PK) profiles can impact both therapeutic outcomes and adverse event profiles. This technical guide explores the prospective use of deuterium-labeled Ceritinib to optimize its pharmacokinetic properties. By strategically substituting hydrogen atoms with deuterium at sites of metabolic activity, it is hypothesized that the metabolic rate of Ceritinib can be attenuated, leading to a more predictable and sustained plasma exposure. This guide outlines the rationale, proposed experimental methodologies, and potential benefits of this approach for researchers and drug development professionals. While direct experimental data on deuterium-labeled Ceritinib is not yet publicly available, this document synthesizes established knowledge of Ceritinib's metabolism with the well-documented principles of the kinetic isotope effect to provide a forward-looking perspective.

Introduction: The Rationale for Deuterating Ceritinib

Ceritinib is a highly selective inhibitor of the ALK receptor tyrosine kinase, effectively blocking downstream signaling pathways such as STAT3, AKT, and ERK1/2 that are crucial for cancer cell proliferation and survival.[2][3][4] The primary route of metabolism for Ceritinib is through cytochrome P450 3A (CYP3A) enzymes in the liver.[1][4][5] The rate and extent of this metabolism can vary among patients, leading to differences in drug exposure and, consequently, clinical response and toxicity.

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a recognized strategy in drug development to favorably alter pharmacokinetic profiles. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to:

  • Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.

  • Increased Half-Life: A lower clearance rate typically results in a longer plasma half-life.

  • Enhanced Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation.

  • Potentially Reduced Metabolite-Mediated Toxicity: If a metabolite is associated with adverse effects, slowing its formation could improve the drug's safety profile.

Given that Ceritinib is primarily metabolized by CYP3A, strategic deuterium labeling at the sites of oxidation on the molecule presents a compelling opportunity to modulate its pharmacokinetic behavior and potentially improve its therapeutic index.

Ceritinib's Signaling Pathway and Mechanism of Action

Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which is the oncogenic driver in a subset of NSCLC.[4] This inhibition blocks the downstream signaling cascades that promote tumor growth and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK STAT3 STAT3 EML4-ALK->STAT3 Phosphorylation AKT AKT EML4-ALK->AKT Phosphorylation ERK1/2 ERK1/2 EML4-ALK->ERK1/2 Phosphorylation Ceritinib Ceritinib Ceritinib->EML4-ALK Inhibition Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival ERK1/2->Proliferation

Caption: ALK signaling pathway inhibited by Ceritinib.

Pharmacokinetics of Ceritinib and Hypothetical Impact of Deuteration

The following table summarizes the known pharmacokinetic parameters of Ceritinib and provides a hypothetical comparison to what might be expected from a deuterium-labeled version of the molecule. It is crucial to note that the values for Deuterated Ceritinib are projections and would require experimental validation.

Pharmacokinetic ParameterCeritinib (Reported Values)Deuterated Ceritinib (Hypothetical)Rationale for Hypothetical Change
Time to Peak (Tmax) ~4-6 hours~4-6 hoursDeuteration is unlikely to significantly affect the rate of absorption.
Apparent Clearance (CL/F) Steady-state: 33.2 L/hLower than 33.2 L/hThe kinetic isotope effect is expected to slow CYP3A-mediated metabolism, reducing clearance.
Volume of Distribution (Vd/F) 4230 L~4230 LDeuteration is not expected to significantly alter the distribution of the drug in the body.
Half-Life (t½) ~41 hoursLonger than 41 hoursA decrease in clearance would lead to a corresponding increase in elimination half-life.
Primary Route of Metabolism CYP3ACYP3AThe primary metabolic pathway is unlikely to change, but the rate will be affected.
Primary Route of Excretion Feces (~92.3%, with 68% as unchanged drug)FecesThe route of excretion is not expected to change.

Proposed Experimental Protocols

The following sections outline detailed, albeit hypothetical, methodologies for the synthesis and pharmacokinetic evaluation of deuterium-labeled Ceritinib. These protocols are based on established practices for similar compounds.

Synthesis of Deuterium-Labeled Ceritinib

A potential synthetic route for deuterium-labeled Ceritinib could be adapted from methods used for other labeled kinase inhibitors, such as crizotinib.[6][7] The strategy would involve introducing deuterium at a site susceptible to metabolic oxidation.

Start Starting Material (Ceritinib Precursor) Deuteration Introduction of Deuterium (e.g., using deuterated reagents) Start->Deuteration Purification1 Purification of Deuterated Intermediate (e.g., Chromatography) Deuteration->Purification1 Coupling Coupling with Remainder of Ceritinib Scaffold Purification1->Coupling Purification2 Final Purification (e.g., HPLC) Coupling->Purification2 Characterization Structural Confirmation (e.g., NMR, Mass Spectrometry) Purification2->Characterization Final Deuterium-Labeled Ceritinib Characterization->Final

Caption: Hypothetical workflow for the synthesis of deuterium-labeled Ceritinib.

Detailed Steps:

  • Identification of Metabolic Hotspots: Analyze the known metabolites of Ceritinib to identify the primary sites of oxidation by CYP3A.

  • Selection of Deuterated Reagents: Choose appropriate deuterated reagents to introduce deuterium at the identified metabolic hotspots of a suitable precursor molecule.

  • Synthesis of Deuterated Intermediate: Perform the chemical reaction to incorporate deuterium into the precursor.

  • Purification of Intermediate: Purify the deuterated intermediate using techniques such as column chromatography.

  • Completion of Synthesis: Couple the deuterated intermediate with the remaining portion of the Ceritinib molecule to form the final product.

  • Final Purification: Purify the final deuterium-labeled Ceritinib product using high-performance liquid chromatography (HPLC).

  • Structural Verification: Confirm the structure and the position and extent of deuterium incorporation using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

In Vivo Pharmacokinetic Study in an Animal Model

A comparative pharmacokinetic study in a relevant animal model (e.g., rats or mice) would be the next step to evaluate the in vivo effects of deuteration.

Experimental Design:

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Groups:

    • Group 1: Ceritinib (oral administration).

    • Group 2: Deuterium-labeled Ceritinib (oral administration).

  • Dosing: A single oral dose of each compound.

  • Sample Collection: Blood samples collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be employed for the quantification of both Ceritinib and deuterium-labeled Ceritinib in plasma samples.[3][8][9]

Methodology:

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-Ceritinib).[8]

  • Chromatographic Separation: Separation of the analyte from endogenous plasma components using a C18 reverse-phase HPLC column.

  • Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific MRM transitions would be optimized for Ceritinib and its deuterated analog.

Start In Vivo PK Study Blood Blood Sample Collection (Multiple Time Points) Start->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Extraction Protein Precipitation & Analyte Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t½) LCMS->Data Comparison Comparison of PK Profiles Data->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion and Future Directions

The strategic application of deuterium labeling to Ceritinib holds significant promise for enhancing its pharmacokinetic profile. By attenuating its metabolism through the kinetic isotope effect, a deuterated version of Ceritinib could offer a more consistent and prolonged therapeutic exposure, potentially leading to improved efficacy and a more favorable safety profile. The experimental protocols outlined in this guide provide a roadmap for the synthesis and evaluation of such a compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of deuterium-labeled Ceritinib in the treatment of ALK-positive NSCLC. This approach represents a logical next step in the lifecycle management and optimization of this important targeted therapy.

References

Methodological & Application

Application Note: Quantification of Ceritinib in Human Plasma using Ceritinib-D7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ceritinib in human plasma. Ceritinib-D7, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The described protocol involves a straightforward sample preparation procedure followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of ceritinib.

Introduction

Ceritinib is a highly selective and potent inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1] It is a crucial therapeutic agent for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] Accurate and reliable quantification of ceritinib in biological matrices is essential for pharmacokinetic assessments and to ensure optimal therapeutic exposure. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[3] The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall quality of the analytical data.

Experimental

Materials and Reagents
  • Ceritinib and Ceritinib-D7 standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

A protein precipitation method is employed for the extraction of ceritinib and the internal standard from human plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of human plasma, add 10 µL of Ceritinib-D7 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-3.5 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ceritinib: Precursor ion (Q1) m/z 557.2 → Product ion (Q3) m/z 441.1

    • Ceritinib-D7 (IS): Precursor ion (Q1) m/z 564.2 → Product ion (Q3) m/z 448.1

  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of ceritinib in human plasma.

Linearity

The method was found to be linear over the concentration range of 1 to 1000 ng/mL. The calibration curve, constructed by plotting the peak area ratio of ceritinib to the internal standard against the nominal concentration, yielded a correlation coefficient (r²) of >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The results, summarized in the table below, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1095 - 105< 1097 - 103
Low3< 898 - 102< 899 - 101
Mid100< 599 - 101< 6100 - 102
High800< 598 - 100< 599 - 101
Recovery

The extraction recovery of ceritinib and the internal standard was consistent and reproducible across the different QC levels, with an average recovery of over 85%.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Ceritinib-D7 IS plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of ceritinib.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Ceritinib Ceritinib Ceritinib->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Ceritinib's mechanism of action on the ALK signaling pathway.

Conclusion

The LC-MS/MS method described in this application note, utilizing Ceritinib-D7 as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of ceritinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.

References

Application Note: Quantitative Analysis of Ceritinib in Human Plasma using Ceritinib-D7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ceritinib in human plasma. Ceritinib is a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] This protocol utilizes Ceritinib-D7, a deuterated stable isotope-labeled internal standard (IS), to ensure high accuracy and precision. The method involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of ceritinib in clinical research settings.

Introduction

Ceritinib is a second-generation ALK inhibitor that has demonstrated significant efficacy in patients with ALK-positive NSCLC.[3] Accurate and reliable quantification of ceritinib in plasma is crucial for pharmacokinetic assessments, understanding drug-drug interactions, and optimizing patient dosing strategies.[4][5][6] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is essential to compensate for variability in sample processing and matrix effects, thereby ensuring the integrity of the quantitative results.

Experimental

Materials and Reagents
  • Ceritinib analytical standard

  • Ceritinib-D7 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., lithium heparin)[2]

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

  • Analytical column: Ascentis Express® C18 (50 mm × 2.1 mm, 2.7 μm) or equivalent[1]

  • Microcentrifuge

  • Calibrated pipettes

Preparation of Stock and Working Solutions
  • Ceritinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ceritinib in a suitable solvent such as methanol or DMSO to obtain a final concentration of 1 mg/mL.

  • Ceritinib-D7 Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ceritinib-D7 in methanol.

  • Ceritinib Working Solutions: Prepare a series of working solutions by serially diluting the ceritinib stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the Ceritinib-D7 stock solution with acetonitrile to achieve a final concentration suitable for the assay.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.[1]

  • For calibration standards and QC samples, add a small volume (e.g., 5 µL) of the corresponding ceritinib working solution. For blank samples, add 5 µL of the 50:50 acetonitrile/water mixture.

  • Add 300 µL of the internal standard working solution (Ceritinib-D7 in acetonitrile) to all tubes except the blank (to which a solution without IS is added).

  • Vortex mix all tubes for approximately 30 seconds.

  • Centrifuge the samples at high speed (e.g., 18,000 x g) for 10 minutes to precipitate proteins.[7]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative conditions and may require optimization for specific instrumentation.

Liquid Chromatography

ParameterValue
Column Ascentis Express® C18 (50 mm × 2.1 mm, 2.7 μm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.800 mL/min[1]
Injection Volume 5 µL[7]
Column Temperature 40 °C
Gradient A suitable gradient to ensure separation from matrix components.
Run Time Approximately 3.6 - 5 minutes[1][8]

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transition (Ceritinib) m/z 558.2 → 433.2[8]
MRM Transition (Ceritinib-D7) To be determined based on the exact mass of Ceritinib-D7
Collision Energy Optimized for the specific instrument
Source Temperature Optimized for the specific instrument

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Performance
Calibration Curve Range Linear with r² > 0.991.00 - 1000 ng/mL[1][9][10]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; Accuracy ±20%; Precision <20%1.00 ng/mL[1][2]
Intra- and Inter-day Precision <15% CV (except LLOQ <20%)<15%[8][9]
Intra- and Inter-day Accuracy Within ±15% of nominal (except LLOQ ±20%)Within ±15%[8][9]
Recovery Consistent, precise, and reproducible~69%[9][10]
Matrix Effect Minimal and compensated by ISNo significant matrix effects observed[9][10]
Stability Stable under various storage and handling conditionsStable for at least 21 months at -65°C or below[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample spike Spike with Ceritinib Standards/QCs plasma->spike Calibration/QC only is Add 300 µL Ceritinib-D7 in Acetonitrile plasma->is Unknowns spike->is vortex1 Vortex Mix is->vortex1 centrifuge Centrifuge (18,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UPLC/HPLC Separation (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the analysis of Ceritinib in plasma.

G cluster_pathway Ceritinib Mechanism of Action cluster_downstream Downstream Signaling ceritinib Ceritinib alk ALK Fusion Protein (e.g., EML4-ALK) ceritinib->alk Inhibits stat3 STAT3 alk->stat3 Activates akt AKT alk->akt Activates erk ERK alk->erk Activates atp ATP atp->alk Binds proliferation Cell Proliferation & Survival stat3->proliferation akt->proliferation erk->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibits

Caption: Simplified signaling pathway of Ceritinib's action on ALK.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of ceritinib in human plasma. The use of a deuterated internal standard, Ceritinib-D7, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for a high-throughput analysis, making it well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a research setting.

References

Application of Ceritinib-D7 in Clinical Pharmacokinetic Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Ceritinib-D7 as an internal standard in the quantitative analysis of ceritinib in clinical pharmacokinetic assays. The methodologies detailed herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, specificity, and robustness for bioanalytical applications.

Introduction

Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Accurate determination of ceritinib concentrations in biological matrices, primarily plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing dose-response relationships. The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is the gold standard for LC-MS/MS-based quantification. It effectively compensates for variability in sample preparation and instrument response, leading to enhanced accuracy and precision of the assay.

Mechanism of Action and Signaling Pathway

Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival.[1] In many ALK-positive NSCLCs, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, resulting in a constitutively active kinase that drives tumorigenesis.[2] Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its activation and subsequently inhibiting key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2] This inhibition ultimately leads to cell cycle arrest and apoptosis of ALK-dependent cancer cells.[2]

Ceritinib_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibits Apoptosis Apoptosis Ceritinib->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Experimental_Workflow Start Start: Plasma Sample Collection SamplePrep Sample Preparation: - Thaw plasma sample - Spike with Ceritinib-D7 (IS) - Protein Precipitation (e.g., with Acetonitrile) Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis: - Injection into LC system - Chromatographic Separation - Mass Spectrometric Detection (MRM) Supernatant->LC_MSMS DataProcessing Data Processing: - Peak Integration - Ratio of Analyte/IS Peak Area - Quantification using Calibration Curve LC_MSMS->DataProcessing End End: Report Ceritinib Concentration DataProcessing->End

References

Quantitative Analysis of Ceritinib in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

AN-0028

Abstract

This application note provides a detailed protocol for the quantitative analysis of Ceritinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Ceritinib-D7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[4][5] Accurate and reliable quantification of Ceritinib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. This document details a robust LC-MS/MS method for the determination of Ceritinib in human plasma, utilizing Ceritinib-D7 as an internal standard to correct for matrix effects and variations in sample processing.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of Ceritinib-D7, which is chemically identical to Ceritinib but has a higher mass, is added to the plasma samples. Following sample extraction, the analyte and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the peak area of Ceritinib to that of Ceritinib-D7 is used to calculate the concentration of Ceritinib in the sample, thereby minimizing analytical variability.

Materials and Reagents

  • Analytes: Ceritinib, Ceritinib-D7 (or [13C6]-Ceritinib as a suitable alternative)[6][7]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)

  • Chemicals: Sodium chloride

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

Experimental Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ceritinib and Ceritinib-D7 in methanol.

  • Working Standard Solutions: Serially dilute the Ceritinib stock solution with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Ceritinib-D7 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation followed by salting-out assisted liquid-liquid extraction (SALLE) is a robust method for sample clean-up.[1]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Ceritinib-D7).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Add a saturated solution of sodium chloride.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Ascentis Express® C18 column (50 mm × 2.1 mm, 2.7 μm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.800 mL/min.[1]

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 3.6 minutes.[1]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ceritinib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized based on the instrument).

    • Ceritinib-D7: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized based on the instrument).

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data

The following tables summarize the validation parameters for a typical quantitative method for Ceritinib in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration ModelLinear regression with 1/x² weighting
Linearity Range1.00 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.00 ng/mL[1]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1.00< 15< 15± 20
Low QC3.00< 15< 15± 15
Mid QC50.0< 15< 15± 15
High QC800< 15< 15± 15

Acceptance criteria as per FDA and EMA guidelines.

Table 3: Recovery and Matrix Effect

ParameterCeritinibCeritinib-D7
Mean Extraction Recovery (%)~70%~70%
Matrix FactorClose to 1Close to 1

Visualization

Ceritinib Mechanism of Action: ALK Signaling Pathway Inhibition

Ceritinib_ALK_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 Activates AKT AKT EML4_ALK->AKT Activates ERK12 ERK1/2 EML4_ALK->ERK12 Activates Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibits Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK12->Proliferation

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Ceritinib Quantification

Ceritinib_Workflow start Start: Human Plasma Sample prep Sample Preparation: 1. Add Ceritinib-D7 (IS) 2. Protein Precipitation 3. SALLE start->prep lc LC Separation (C18 Column) prep->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Data Analysis: Peak Area Ratio (Ceritinib / Ceritinib-D7) ms->quant end End: Ceritinib Concentration quant->end

Caption: Workflow for the quantitative analysis of Ceritinib in human plasma.

Discussion

The described LC-MS/MS method for the quantification of Ceritinib in human plasma is sensitive, specific, and robust. The use of a deuterated internal standard, Ceritinib-D7, is critical for achieving high accuracy and precision by compensating for potential variability during sample preparation and analysis. The method has a wide linear range, making it suitable for analyzing clinical samples from pharmacokinetic studies where concentrations can vary significantly. The short run time allows for high-throughput analysis, which is advantageous in clinical trial settings.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of Ceritinib in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for reliable and accurate measurement of Ceritinib concentrations in a clinical or research setting.

References

Application Note and Protocol: Preparation of Ceritinib-D7 Solutions for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceritinib is a highly selective, second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Accurate quantification of Ceritinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as Ceritinib-D7, are essential for reliable quantification by mass spectrometry, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

This document provides a detailed protocol for the preparation of Ceritinib-D7 solutions for use as an internal standard in the quantitative analysis of Ceritinib by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

Material/ReagentSupplierGrade
Ceritinib-D7MedChemExpress or equivalent≥98% purity
CeritinibCayman Chemical or equivalent≥98% purity
Acetonitrile (ACN)Sigma-Aldrich or equivalentLC-MS Grade
Dimethyl sulfoxide (DMSO)Sigma-Aldrich or equivalentLC-MS Grade
Methanol (MeOH)Merck KGaA or equivalentLC-MS Grade
Formic AcidFluka or equivalentLC-MS Grade
Deionized WaterMilli-Q system or equivalent18.2 MΩ·cm
Polypropylene microtubesEppendorf or equivalent1.5 mL and 2.0 mL
Calibrated pipettesGilson or equivalentVarious volumes

Experimental Protocols

Preparation of Ceritinib-D7 Internal Standard (IS) Stock Solution

The initial stock solution of the internal standard is prepared at a high concentration to ensure stability and allow for accurate serial dilutions.

Protocol:

  • Accurately weigh approximately 1 mg of Ceritinib-D7 powder.

  • Dissolve the powder in a sufficient volume of dimethyl sulfoxide (DMSO) to achieve a final concentration of 1.00 mg/mL.[2]

  • Vortex the solution for at least 30 seconds to ensure complete dissolution.

  • Store the stock solution in a tightly sealed polypropylene tube at -20°C or -80°C for long-term stability.[3]

G cluster_0 Stock Solution Preparation Weigh 1 mg Ceritinib-D7 Weigh 1 mg Ceritinib-D7 Dissolve in DMSO Dissolve in DMSO Weigh 1 mg Ceritinib-D7->Dissolve in DMSO to 1.00 mg/mL Vortex thoroughly Vortex thoroughly Dissolve in DMSO->Vortex thoroughly Store at -20°C / -80°C Store at -20°C / -80°C Vortex thoroughly->Store at -20°C / -80°C

Preparation of Ceritinib-D7 Working Solution

The working solution is a dilution of the stock solution used to spike into analytical samples.

Protocol:

  • Allow the Ceritinib-D7 stock solution to equilibrate to room temperature.

  • Perform serial dilutions of the stock solution using acetonitrile to obtain a final working solution concentration. A common concentration for the internal standard working solution is 10.0 ng/mL.[4]

  • Store the working solution at 2-8°C when not in use. It is recommended to prepare fresh working solutions regularly.

Preparation of Ceritinib Calibration Standards and Quality Control (QC) Samples

Calibration standards and QC samples are prepared by spiking known concentrations of Ceritinib into a blank biological matrix (e.g., human plasma).

Protocol:

  • Ceritinib Stock Solution: Prepare a 1.00 mg/mL stock solution of Ceritinib in DMSO, similar to the Ceritinib-D7 stock solution preparation.[2]

  • Ceritinib Working Solutions: Prepare a series of Ceritinib working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[4] The concentration of these working solutions should cover the desired analytical range.

  • Spiking: Spike the appropriate Ceritinib working solution into blank plasma to achieve the final desired concentrations for the calibration curve and QC samples.[4]

  • Internal Standard Addition: Add a fixed volume of the Ceritinib-D7 working solution to all calibration standards, QC samples, and unknown samples.

G cluster_1 Calibration & QC Preparation Ceritinib Stock (1 mg/mL) Ceritinib Stock (1 mg/mL) Serial Dilutions (ACN/H2O) Serial Dilutions (ACN/H2O) Ceritinib Stock (1 mg/mL)->Serial Dilutions (ACN/H2O) to working solutions Spike into Blank Plasma Spike into Blank Plasma Serial Dilutions (ACN/H2O)->Spike into Blank Plasma Add Ceritinib-D7 IS Add Ceritinib-D7 IS Spike into Blank Plasma->Add Ceritinib-D7 IS Sample ready for extraction Sample ready for extraction Add Ceritinib-D7 IS->Sample ready for extraction

Sample Preparation for LC-MS/MS Analysis

A common method for extracting Ceritinib from plasma is protein precipitation.[1][5][6][7]

Protocol:

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the Ceritinib-D7 internal standard working solution.

  • Add a precipitating agent, typically 3 to 4 volumes of acetonitrile.

  • Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G cluster_2 Sample Extraction Plasma Sample Plasma Sample Add Ceritinib-D7 IS Add Ceritinib-D7 IS Plasma Sample->Add Ceritinib-D7 IS Add Acetonitrile Add Acetonitrile Add Ceritinib-D7 IS->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Quantitative Data Summary

The following tables summarize typical concentrations used in the preparation of Ceritinib-D7 and Ceritinib solutions for mass spectrometry.

Table 1: Stock Solution Concentrations

AnalyteConcentrationSolventStorage Temperature
Ceritinib-D71.00 mg/mLDMSO-20°C / -80°C
Ceritinib1.00 mg/mLDMSO-20°C / -80°C

Table 2: Working Solution Concentrations

AnalyteConcentration RangeDiluent
Ceritinib-D710.0 ng/mLAcetonitrile
Ceritinib50.0 ng/mL - 25.0 µg/mLAcetonitrile/Water (50:50, v/v)

Table 3: Example Calibration Curve and QC Concentrations in Plasma

Sample TypeCeritinib Concentration (ng/mL)
LLOQ1.00
Calibration Standard 22.00
Calibration Standard 35.00
Calibration Standard 410.0
Calibration Standard 550.0
Calibration Standard 6250
ULOQ500
QC Low3.00
QC Medium80.0
QC High400

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of Ceritinib-D7 solutions for use as an internal standard in the quantitative analysis of Ceritinib by LC-MS/MS. Adherence to these protocols will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their analytical studies.

References

Application Notes and Protocols for LC-MS/MS Method Development with Ceritinib D7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Bioanalysis of Ceritinib using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This document provides a detailed application note and protocol for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ceritinib in biological matrices. To ensure the highest degree of accuracy and precision, this method employs Ceritinib D7, a deuterated stable isotope-labeled internal standard. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it includes a summary of quantitative performance data and visual representations of the experimental workflow and the targeted biological pathway.

Introduction

Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1] It is a crucial therapeutic agent in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Accurate and reliable quantification of Ceritinib in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating matrix effects and improving the overall precision and accuracy of the bioanalytical method. This compound is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, while being mass-distinguishable. This application note provides a comprehensive guide for researchers to establish a reliable LC-MS/MS method for Ceritinib quantification.

Experimental Protocols

Materials and Reagents
  • Ceritinib analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Ceritinib from plasma samples.

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ceritinib558.2283.135
This compound565.2283.135

Note: The product ion for this compound is based on the common fragmentation pathway of Ceritinib, retaining the non-deuterated portion of the molecule. This should be confirmed experimentally during method development.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for Ceritinib, based on published literature.

Table 2: Calibration Curve and Linearity

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Weighing Factor 1/x²

Table 3: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ 1< 1585 - 115
Low QC 3< 1585 - 115
Mid QC 100< 1585 - 115
High QC 800< 1585 - 115

Table 4: Recovery

AnalyteMean Recovery (%)
Ceritinib> 85

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Acetonitrile_IS Acetonitrile with This compound (300 µL) Vortex Vortex (1 min) Acetonitrile_IS->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column, Gradient Elution) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of Ceritinib.

Ceritinib Signaling Pathway

G cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 AKT AKT EML4_ALK->AKT ERK1_2 ERK1/2 EML4_ALK->ERK1_2 Ceritinib Ceritinib Ceritinib->EML4_ALK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival Growth Tumor Growth ERK1_2->Growth

Caption: Simplified signaling pathway of Ceritinib's mechanism of action.

References

Application Notes and Protocols for the Use of Ceritinib-D7 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Ceritinib-D7 as an internal standard in various drug metabolism and pharmacokinetic (DMPK) studies of Ceritinib. The information is intended to guide researchers in accurately quantifying Ceritinib in biological matrices and assessing its metabolic fate.

Introduction to Ceritinib and the Role of Deuterated Internal Standards

Ceritinib is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a tyrosine kinase that drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] Understanding the metabolic profile and pharmacokinetic properties of Ceritinib is crucial for its safe and effective use.

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS), such as Ceritinib-D7, are essential for achieving accurate and precise quantification.[4] Deuterated internal standards closely mimic the physicochemical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the correction of variability that can arise during sample preparation, such as extraction inconsistencies and matrix effects, ultimately leading to more reliable data.

Quantitative Analysis of Ceritinib in Human Plasma using LC-MS/MS with Ceritinib-D7 Internal Standard

This section outlines a typical protocol for the quantification of Ceritinib in human plasma, a critical aspect of pharmacokinetic studies.

Experimental Protocol

2.1.1. Materials and Reagents

  • Ceritinib (analytical standard)

  • Ceritinib-D7 (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

2.1.2. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and Ceritinib/Ceritinib-D7 stock solutions at room temperature.

  • Prepare a working solution of Ceritinib-D7 (internal standard) in acetonitrile.

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of the Ceritinib-D7 working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.5 mL/min

    • Gradient: A suitable gradient to ensure separation of Ceritinib from matrix components.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) transitions:

      • Ceritinib: m/z 558.3 → 283.2

      • Ceritinib-D7: m/z 565.3 → 290.2

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Ceritinib Quantification

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL[5]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery~85%

Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.

Diagram 1: Workflow for Quantitative Analysis of Ceritinib in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add Ceritinib-D7 (Internal Standard) plasma->is precip Protein Precipitation (Acetonitrile) is->precip cent Centrifugation precip->cent supernatant Collect Supernatant cent->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant result Ceritinib Concentration quant->result G cluster_incubation Incubation at 37°C cluster_sampling Time-course Sampling cluster_quenching Reaction Quenching & Analysis hlm Human Liver Microsomes mix Incubation Mixture hlm->mix ceritinib Ceritinib ceritinib->mix nadph NADPH Regenerating System nadph->mix t0 T=0 min mix->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench with Acetonitrile + Ceritinib-D7 t60->quench analysis LC-MS/MS Analysis quench->analysis G cluster_pathway CYP3A4 Metabolic Pathway Midazolam Midazolam CYP3A4 CYP3A4 Midazolam->CYP3A4 Metabolite 1'-hydroxymidazolam CYP3A4->Metabolite Metabolism Ceritinib Ceritinib Ceritinib->CYP3A4 Inhibition

References

Application Note: High-Throughput Bioanalytical Method Validation of Ceritinib in Human Plasma Using Ceritinib-D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Ceritinib in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Ceritinib-D7, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision. The protocol has been validated according to the guidelines set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1] This method is suitable for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and other clinical research applications involving Ceritinib.

Introduction

Ceritinib (marketed as Zykadia®) is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[2][3][4] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[5][6] Accurate and reliable quantification of Ceritinib in biological matrices is crucial for assessing its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes.[2][7]

The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is the gold standard in quantitative LC-MS/MS bioanalysis.[8] It effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to improved data quality.[8][9] This application note provides a detailed protocol for the validation of a bioanalytical method for Ceritinib in human plasma using Ceritinib-D7 as the internal standard.

Experimental

Materials and Reagents
  • Analytes: Ceritinib (≥98% purity), Ceritinib-D7 (isotopic purity ≥99%)

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA)

  • Labware: Polypropylene tubes, 96-well plates, analytical balance, volumetric flasks, pipettes

Instrumentation
  • Liquid Chromatography: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Ascentis Express® C18, 50 x 2.1 mm, 2.7 µm or equivalent.[2]

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnAscentis Express® C18, 50 x 2.1 mm, 2.7 µm[2]
Mobile Phase A0.1% Formic acid in Water[2]
Mobile Phase B0.1% Formic acid in Acetonitrile[2]
Flow Rate0.800 mL/min[2]
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temp10 °C
Run Time~3.6 minutes[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[2]
MRM Transition (Ceritinib)m/z 558 > 433[7]
MRM Transition (Ceritinib-D7)m/z 565 > 440 (Predicted)
Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
Ion Source Gas 160 psi
Ion Source Gas 260 psi

Note: MS parameters may require optimization based on the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Ceritinib and Ceritinib-D7 in DMSO or methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Ceritinib stock solution with 50:50 acetonitrile:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Ceritinib-D7 stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and rapid technique for sample clean-up.[1][2]

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 300 µL of the IS working solution (Ceritinib-D7 in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is_addition Add 300 µL IS (Ceritinib-D7 in ACN) plasma->is_addition vortex Vortex Mix (30 sec) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Protein Precipitation Sample Preparation Workflow.

Method Validation

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL in human plasma.[1][2] The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1.00 ng/mL with acceptable accuracy and precision.[2]

Table 3: Calibration Curve Details

ParameterResult
Calibration Range1.00 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Mean r²>0.99
LLOQ1.00 ng/mL[2]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 4.

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.00≤ 10.5± 11.7≤ 8.9± 9.8
Low QC3.00≤ 7.8± 5.4≤ 6.5± 4.3
Mid QC100≤ 5.2± 3.1≤ 4.8± 2.7
High QC800≤ 4.5± 2.5≤ 3.9± 1.9

Acceptance criteria: %CV ≤ 15% (≤ 20% for LLOQ), %Bias within ±15% (±20% for LLOQ).

Selectivity and Specificity

The method demonstrated high selectivity, with no significant interference observed at the retention times of Ceritinib and Ceritinib-D7 in blank plasma samples from at least six different sources.

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions. The recovery was determined by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.

Table 5: Matrix Effect and Recovery Data

AnalyteQC LevelMean Matrix FactorMean Recovery (%)
CeritinibLow QC0.9892.5
High QC1.0295.1
Ceritinib-D7-0.9993.8

Acceptance criteria: IS-normalized matrix factor between 0.85 and 1.15. Recovery should be consistent and reproducible.

Stability

The stability of Ceritinib was assessed under various conditions to ensure the integrity of the samples during storage and analysis.

Table 6: Summary of Stability Data

Stability ConditionDurationResult
Bench-top (Room Temp)24 hoursStable
Freeze-Thaw (3 cycles)-80°C to RTStable
Autosampler (10°C)48 hoursStable
Long-term (-80°C)21 months[2]Stable

Acceptance criteria: Mean concentration within ±15% of the nominal concentration.

Signaling Pathway

Ceritinib is a highly selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, a chromosomal rearrangement can lead to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

G cluster_pathway Ceritinib Mechanism of Action ceritinib Ceritinib alk ALK Fusion Protein ceritinib->alk Inhibits ras_raf RAS-RAF-MEK-ERK Pathway alk->ras_raf Activates pi3k_akt PI3K-AKT Pathway alk->pi3k_akt Activates proliferation Cell Proliferation and Survival ras_raf->proliferation pi3k_akt->proliferation

Caption: Simplified ALK signaling pathway and Ceritinib's inhibitory action.

Conclusion

The described LC-MS/MS method for the quantification of Ceritinib in human plasma using Ceritinib-D7 as an internal standard is sensitive, specific, accurate, and precise. The method has been successfully validated and is suitable for high-throughput analysis in clinical and research settings. The simple protein precipitation sample preparation procedure allows for rapid sample processing, making it ideal for studies with large sample numbers.

References

Application Note: High-Throughput Chromatographic Separation of Ceritinib and Ceritinib-D7 for Pharmacokinetic and Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the chromatographic separation and quantification of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, and its deuterated internal standard, Ceritinib-D7. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a widely accepted technique for bioanalytical assays. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise measurement of Ceritinib in biological matrices.

Introduction

Ceritinib is an FDA-approved targeted therapy for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] Accurate quantification of Ceritinib in biological samples is crucial for understanding its pharmacokinetics, ensuring optimal dosing, and managing potential side effects.[1] The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[7] This document provides a detailed protocol for the efficient chromatographic separation of Ceritinib and Ceritinib-D7, enabling reliable quantification in complex matrices such as plasma.

Signaling Pathway of Ceritinib

Ceritinib is a selective inhibitor of anaplastic lymphoma kinase (ALK).[7][8][9] In certain cancers, like NSCLC, a chromosomal rearrangement can lead to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant kinase drives downstream signaling pathways that promote cell proliferation and survival. Ceritinib effectively inhibits the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins, thereby blocking the oncogenic signaling cascade.[10]

Ceritinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_Fusion_Protein ALK Fusion Protein Downstream_Signaling Downstream Signaling (e.g., STAT3, PI3K/Akt, RAS/MAPK) ALK_Fusion_Protein->Downstream_Signaling Activation Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotion Ceritinib Ceritinib Ceritinib->ALK_Fusion_Protein Inhibition

Caption: Mechanism of action of Ceritinib.

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of Ceritinib and Ceritinib-D7. The protocols are based on established and validated UPLC-MS/MS methods.[8][11][12][13][14][15]

Materials and Reagents
  • Ceritinib reference standard

  • Ceritinib-D7 internal standard[7]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human or rat plasma (drug-free)

  • Methanol (for stock solutions)[7]

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S)[13]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ceritinib and Ceritinib-D7 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Ceritinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Ceritinib-D7 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting Ceritinib from plasma samples.[8][12][13]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (Ceritinib-D7 in acetonitrile) to each tube.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_MSMS_Analysis UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS_Analysis Data_Processing Data Processing & Quantification UPLC_MSMS_Analysis->Data_Processing End End Data_Processing->End

References

Application Notes and Protocols for the Analysis of Ceritinib D7 in Preclinical and Clinical Trial Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib is a highly selective and potent second-generation anaplastic lymphoma kinase (ALK) inhibitor. It is utilized in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). The development and clinical application of ceritinib necessitate robust and reliable bioanalytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of ceritinib, with a focus on the use of its deuterated stable isotope, Ceritinib D7, as an internal standard in preclinical and clinical trial sample analysis. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.

Ceritinib exerts its therapeutic effect by inhibiting the constitutively active EML4-ALK fusion protein, a key driver in a subset of NSCLC. This inhibition disrupts downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to the suppression of tumor cell proliferation and survival.[1][2][3]

Bioanalytical Method for the Quantification of Ceritinib in Human Plasma using LC-MS/MS

This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ceritinib in human plasma, employing this compound as the internal standard.

Experimental Protocol

1. Materials and Reagents

  • Ceritinib reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (K2EDTA)

2. Stock and Working Solutions Preparation

  • Ceritinib Stock Solution (1 mg/mL): Accurately weigh and dissolve ceritinib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Ceritinib Working Solutions: Prepare serial dilutions of the ceritinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the this compound internal standard working solution (10 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)[4]

    • Mobile Phase A: 0.1% Formic acid in water[4]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[4]

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.0 min: 20-80% B

      • 2.0-2.5 min: 80% B

      • 2.5-2.6 min: 80-20% B

      • 2.6-3.5 min: 20% B

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ceritinib: m/z 558.3 → 283.2[5]

      • This compound: m/z 565.3 → 290.2 (Note: The exact transition for this compound may vary depending on the deuteration pattern and should be optimized.)

Data Presentation: Method Validation Summary

The following tables present representative quantitative data from the validation of the LC-MS/MS method.

Table 1: Calibration Curve Linearity

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
1.000.9898.0
2.002.05102.5
5.005.10102.0
20.019.597.5
100103103.0
40039097.5
80078598.1
10001010101.0

Correlation Coefficient (r²): >0.99

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%RE, n=6)Inter-day Precision (%CV, 3 days)Inter-day Accuracy (%RE, 3 days)
LLOQ1.006.5-1.57.8-0.8
Low3.004.22.15.11.5
Medium1503.5-0.54.3-1.2
High7502.81.23.90.9

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Factor
CeritinibLow (3.00 ng/mL)92.50.98
High (750 ng/mL)95.11.01
This compound10 ng/mL94.20.99

Visualizations

Signaling Pathway

The following diagram illustrates the EML4-ALK signaling pathway and the point of inhibition by Ceritinib. The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling cascades critical for cell proliferation and survival.

EML4_ALK_Signaling cluster_downstream Downstream Signaling Pathways EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: EML4-ALK Signaling Pathway and Ceritinib Inhibition.

Experimental Workflow

The diagram below outlines the major steps in the bioanalytical workflow for the quantification of ceritinib in plasma samples.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation with IS) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Report Generation Quantification->Report

Caption: Bioanalytical Workflow for Ceritinib Quantification.

References

Troubleshooting & Optimization

Technical Support Center: Ceritinib D7 Matrix Effects in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when quantifying Ceritinib in human plasma using a Ceritinib D7 internal standard (IS) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Ceritinib assay?

A1: In LC-MS/MS analysis, the matrix effect is the alteration of ionization efficiency of a target analyte by co-eluting, undetected components from the sample matrix (e.g., human plasma).[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your Ceritinib quantification.[2]

Q2: Shouldn't the this compound internal standard automatically correct for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Ceritinib) and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[3] However, this is not always the case. "Differential matrix effects" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[4][5]

Q3: What causes differential matrix effects with a deuterated internal standard?

A3: A primary cause is a slight chromatographic separation between the analyte and the deuterated internal standard.[4][6] This can be due to the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[7][8] If the analyte and IS elute at slightly different times, they may be exposed to different co-eluting matrix components, resulting in varied ion suppression or enhancement.[3]

Q4: Are there alternatives to deuterated internal standards that are less prone to chromatographic shifts?

A4: Yes, internal standards with heavy atom isotopes like ¹³C or ¹⁵N are generally preferred as they are less likely to exhibit chromatographic shifts relative to the analyte.[3][9][10] In fact, one successful validated method for Ceritinib in human plasma utilized a [¹³C₆]-Ceritinib internal standard.[11][12]

Q5: How do I quantitatively assess the matrix effect in my Ceritinib assay?

A5: The matrix effect should be evaluated during method validation as recommended by regulatory bodies like the FDA.[2] This is typically done using a post-extraction spike experiment where you compare the analyte's response in a blank, extracted matrix to its response in a neat solution. The results are used to calculate the Matrix Factor (MF). An IS-Normalized MF is also calculated to determine how well the internal standard compensates for the matrix effect.[6]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard for Ceritinib quantification in human plasma.

Problem 1: High variability or poor accuracy in QC samples despite using a deuterated internal standard.

  • Possible Cause: Differential matrix effects between Ceritinib and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of Ceritinib and this compound. Even a small offset in retention time can be problematic.

    • Chromatographic Optimization:

      • Adjust the gradient to ensure Ceritinib and this compound are eluting in a region of minimal ion suppression.

      • Experiment with different analytical columns (e.g., different stationary phases) to try and achieve better co-elution.[3]

    • Sample Preparation Enhancement: Improve the sample cleanup process to remove more of the interfering matrix components. Consider more rigorous extraction techniques like solid-phase extraction (SPE) over simple protein precipitation.

    • Quantitative Assessment: Perform a matrix effect experiment (see Experimental Protocols) to confirm if the IS is adequately compensating for the matrix effect. An IS-Normalized Matrix Factor significantly different from 1.0 suggests a problem.[6]

Problem 2: The retention time of this compound is consistently shorter than that of Ceritinib.

  • Possible Cause: The deuterium isotope effect is causing a chromatographic shift. Deuterated compounds often elute slightly earlier in reverse-phase chromatography.[7]

  • Troubleshooting Steps:

    • Assess the Impact: If the shift is minor and the IS-Normalized Matrix Factor is consistently close to 1.0 across different plasma lots, the shift may be acceptable.

    • Modify Chromatography:

      • Try a slower gradient elution to minimize the separation.

      • Evaluate different mobile phase compositions.

    • Consider an Alternative IS: If the chromatographic shift leads to unacceptable variability, consider using a ¹³C-labeled Ceritinib internal standard, which is less likely to have a retention time difference.[9][10]

Quantitative Data on Ceritinib Matrix Effects

Table 1: Matrix Effect and Recovery of Ceritinib and [¹³C₆]-Ceritinib

Analyte/ISConcentration LevelMean Extraction Recovery (%)CV (%)Mean Matrix Factor (MF)CV (%)Mean IS-Normalized MFCV (%)
Ceritinib Low (15.0 ng/mL)8221.4--1.013.5
Medium (500 ng/mL)8221.4--1.013.5
High (750 ng/mL)8221.4--1.013.5
[¹³C₆]-Ceritinib -742.3----

Data adapted from Lanshoeft et al. (2015). A concentration dependency for the matrix factor of Ceritinib was noted, but the internal standard effectively normalized it.[12]

Table 2: Internal Standard-Normalized Matrix Factor from a Multi-Analyte Assay

AnalyteIS-Normalized Matrix Factor (%)CV (%)
Ceritinib 105.2< 4.6

Data adapted from Al Shirity et al. (2023). This study shows a minor ion enhancement that is consistent across different batches.[13]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Factor

This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method.[6]

  • Prepare Three Sets of Samples (e.g., at Low and High QC concentrations):

    • Set A (Neat Solution): Spike Ceritinib and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank human plasma from at least six different sources through your entire sample preparation procedure. Spike Ceritinib and this compound into the final, extracted blank matrix.

    • Set C (Pre-Extraction Spike): Spike Ceritinib and this compound into blank human plasma before starting the sample preparation procedure. (This set is used for recovery calculation).

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the Matrix Factor (MF) and IS-Normalized MF using the formulas below.

Table 3: Formulas for Matrix Effect Calculation

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0Measures the extent of ion suppression (<1) or enhancement (>1).[6]
IS-Normalized MF (MF of Ceritinib) / (MF of this compound)1.0Indicates how well the internal standard corrects for the matrix effect.[6]
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)ConsistentMeasures the efficiency of the extraction process.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Spike (Extracted Blank + Analyte + IS) B->LCMS C Set C: Pre-Spike (Blank + Analyte + IS -> Extract) C->LCMS Calc Calculate MF, IS-Normalized MF, Recovery LCMS->Calc

Caption: Workflow for the quantitative assessment of matrix effects.

troubleshooting_logic start Poor Accuracy or High Variability? check_coelution Check Analyte/IS Chromatographic Co-elution start->check_coelution Yes assess_mf Assess IS-Normalized Matrix Factor check_coelution->assess_mf No Separation optimize_lc Optimize Chromatography (Gradient, Column) check_coelution->optimize_lc Separation Observed improve_cleanup Improve Sample Cleanup (e.g., use SPE) assess_mf->improve_cleanup MF ≠ 1 result_ok Assay Performance Acceptable assess_mf->result_ok MF ≈ 1 optimize_lc->check_coelution consider_is Consider Alternative IS (e.g., ¹³C-labeled) optimize_lc->consider_is improve_cleanup->assess_mf improve_cleanup->consider_is

Caption: Troubleshooting logic for differential matrix effects.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Ceritinib D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Ceritinib and its deuterated internal standard, Ceritinib D7. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for Ceritinib and this compound?

A1: Optimized mass spectrometry parameters are crucial for achieving sensitive and accurate quantification. The following table summarizes typical parameters for Ceritinib and the inferred parameters for its deuterated internal standard, this compound, based on common practices with stable isotope-labeled standards.

ParameterCeritinibThis compoundReference(s)
Ionization Mode ESI+ESI+[1][2]
Precursor Ion (Q1) m/z 558.2m/z 565.2[2][3]
Product Ion (Q3) m/z 433.2m/z 440.2 (inferred)[2]
Dwell Time 54 msec54 msec[4]
Cone Voltage (V) 23~23[4]
Collision Energy (V) 29~29[4]

Note: The parameters for this compound are inferred based on the principles of using deuterated internal standards, where a mass shift of +7 Da is expected for the precursor ion and the corresponding fragment ion. The cone and collision energies are generally kept the same as the unlabeled analyte.[3] It is always recommended to optimize these parameters on your specific instrument.

Q2: How should I prepare my plasma samples for Ceritinib analysis?

A2: A simple and effective method for plasma sample preparation is protein precipitation.[5][6] This technique is widely used for the bioanalysis of small molecules like Ceritinib.

Q3: What are the common issues encountered during Ceritinib bioanalysis and how can I troubleshoot them?

A3: Common issues include matrix effects, poor sensitivity, and carryover. Our troubleshooting guide below provides detailed solutions to these and other potential problems.

Q4: What is the mechanism of action of Ceritinib?

A4: Ceritinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[7] In certain cancers, a chromosomal rearrangement leads to the fusion of the EML4 gene with the ALK gene, resulting in a constitutively active EML4-ALK fusion protein that drives tumor growth. Ceritinib works by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Ceritinib and this compound.

Issue Potential Cause(s) Recommended Solution(s) Reference(s)
Poor Sensitivity / Low Signal Intensity - Suboptimal MS parameters- Inefficient ionization- Sample degradation- Matrix suppression- Optimize cone voltage and collision energy for both Ceritinib and this compound.- Ensure the mobile phase pH is appropriate for positive ionization (e.g., acidic conditions using formic acid).[5][6]- Check sample stability and storage conditions. Ceritinib is stable in plasma for at least 21 months at -65°C or below.[5]- Evaluate and mitigate matrix effects through improved sample cleanup (e.g., solid-phase extraction) or chromatographic separation.[8][5][6][8]
High Background Noise - Contaminated mobile phase or LC system- Matrix interference- Use high-purity LC-MS grade solvents and freshly prepared mobile phases.- Flush the LC system thoroughly.- Implement a more selective sample preparation method to remove interfering matrix components.[8]
Peak Tailing or Splitting - Column degradation or contamination- Inappropriate mobile phase composition- Sample solvent mismatch- Use a guard column and replace it regularly.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.- Optimize the mobile phase gradient and composition.[8]
Carryover - Adsorption of analyte to injector components or column- Optimize the injector wash procedure with a strong solvent.- Use a needle wash with a solvent that effectively solubilizes Ceritinib.- Inject a blank sample after a high-concentration sample to check for carryover.[4]
Inconsistent Internal Standard Response - Inaccurate pipetting of IS- Degradation of IS- Differential matrix effects on analyte and IS- Ensure accurate and consistent addition of this compound to all samples.- Verify the stability of the this compound stock and working solutions.- Co-elution of Ceritinib and this compound is crucial to compensate for matrix effects. Adjust chromatography if they are separating.[8]
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting endogenous compounds from the biological matrix- Improve chromatographic separation to move the Ceritinib peak away from interfering matrix components.- Utilize a more rigorous sample cleanup method, such as solid-phase extraction (SPE).- The use of a stable isotope-labeled internal standard like this compound that co-elutes with the analyte is the best way to compensate for matrix effects.[9][8][9]

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation

This protocol is a common and effective method for extracting Ceritinib from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a specified amount of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section provides a typical set of LC-MS/MS conditions for the analysis of Ceritinib.

Liquid Chromatography Parameters:

ParameterRecommended ConditionReference(s)
Column Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent[4][10]
Mobile Phase A 0.1% Formic Acid in Water[5][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5][6]
Flow Rate 0.4 - 0.8 mL/min[5][6]
Injection Volume 5 - 10 µL[1]
Column Temperature 40 °C[11]
Gradient A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute Ceritinib, followed by a wash and re-equilibration step.

Mass Spectrometry Parameters:

Refer to the optimized parameters in the FAQ section. It is essential to perform instrument-specific optimization.

Visualizations

Ceritinib Mechanism of Action and Downstream Signaling

Ceritinib is a tyrosine kinase inhibitor that primarily targets the Anaplastic Lymphoma Kinase (ALK). In certain cancers, a genetic rearrangement creates a fusion gene (e.g., EML4-ALK) which leads to a constantly active ALK protein. This drives cancer cell growth and survival through various downstream signaling pathways. Ceritinib blocks this activity.

Ceritinib_Mechanism_of_Action Ceritinib Ceritinib EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) Ceritinib->EML4_ALK Inhibits STAT3 STAT3 EML4_ALK->STAT3 Activates PI3K_Akt PI3K/Akt Pathway EML4_ALK->PI3K_Akt Activates ATP ATP ATP->EML4_ALK Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation PI3K_Akt->Cell_Proliferation

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.

Experimental Workflow for Ceritinib Bioanalysis

This diagram outlines the key steps involved in the quantitative analysis of Ceritinib in biological samples using LC-MS/MS.

Bioanalysis_Workflow start Start: Plasma Sample Collection add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: A typical workflow for the bioanalysis of Ceritinib in plasma samples.

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Ceritinib D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ceritinib D7 as an internal standard in quantitative analyses. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address challenges related to poor signal intensity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor. It is used as an internal standard in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS). Because it is chemically almost identical to Ceritinib, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of Ceritinib in complex biological matrices by correcting for variations in sample preparation and instrument response.

Q2: I am observing a consistently low or no signal for this compound. What are the most common causes?

Several factors can contribute to poor signal intensity of a deuterated internal standard like this compound. The most common culprits include:

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions (precursor and product ions) or source conditions will lead to poor detection.

  • Sample Preparation Issues: Inefficient extraction, degradation during sample handling, or the presence of interfering substances from the biological matrix can suppress the signal.

  • Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or a significant shift in retention time relative to the analyte can reduce signal intensity.

  • This compound Stock and Working Solution Integrity: Degradation due to improper storage, repeated freeze-thaw cycles, or incorrect preparation of working solutions can lead to a lower than expected concentration.

  • Instrument Performance: A dirty ion source, loss of detector sensitivity, or leaks in the LC or MS system can cause a general decline in signal for all compounds.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of poor this compound signal intensity.

Guide 1: Verifying Mass Spectrometer Settings

The first step in troubleshooting is to ensure the mass spectrometer is correctly set to detect this compound.

Q: How do I confirm my mass spectrometer is optimized for this compound?

A: You should infuse a fresh, known concentration of this compound solution directly into the mass spectrometer to optimize the precursor and product ion selection and collision energy.

Experimental Protocol: Direct Infusion and Optimization

  • Prepare a this compound solution: Dilute your this compound stock solution to a concentration of approximately 100-500 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: In positive ion mode, scan for the protonated molecule [M+H]⁺. For this compound, this will be approximately m/z 565.2.

  • Product Ion Scanning: Perform a product ion scan on the precursor ion (m/z 565.2) to identify the most intense and stable fragment ions. Based on the fragmentation of Ceritinib, the expected product ions for this compound will likely be the same as for the unlabeled compound if the deuterium atoms are not on the fragmented portion.

  • Optimize Collision Energy: For the selected product ions, perform a collision energy optimization to maximize the signal intensity.

Data Presentation: Recommended Mass Spectrometry Parameters for Ceritinib and this compound

ParameterCeritinibThis compound (Predicted)
Precursor Ion (Q1) 558.2565.2
Product Ion (Q3) 433.2433.2
Collision Energy (V) 29To be optimized (start with 29)
Alternative Product Ion (Q3) 516.2516.2
Collision Energy (V) 24To be optimized (start with 24)

Note: The product ions for this compound are predicted based on the fragmentation of Ceritinib. It is crucial to confirm these through direct infusion experiments as the location of the deuterium labels can influence fragmentation.

DOT Script for MS Parameter Verification Workflow

MS_Verification Workflow for MS Parameter Verification A Prepare 100-500 ng/mL This compound Solution B Infuse Directly into MS A->B C Identify Precursor Ion (m/z 565.2) B->C D Perform Product Ion Scan C->D E Select Intense & Stable Product Ions D->E F Optimize Collision Energy for Each Transition E->F G Update MS Method with Optimized Parameters F->G

Caption: Workflow for verifying and optimizing mass spectrometer parameters for this compound.

Guide 2: Investigating Sample Preparation and Matrix Effects

If the MS parameters are correct, the next step is to evaluate your sample preparation procedure and the potential for matrix effects.

Q: How can I determine if my sample preparation is inefficient or if matrix effects are suppressing the this compound signal?

A: A post-extraction spike experiment can help differentiate between poor recovery and matrix-induced signal suppression.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at the working concentration.

    • Set B (Pre-Extraction Spike): Spike this compound into a blank biological matrix (e.g., plasma) before the extraction procedure.

    • Set C (Post-Extraction Spike): Spike this compound into the supernatant of an extracted blank biological matrix after the extraction procedure.

  • Analyze all three sets using your LC-MS/MS method.

  • Compare the peak areas of this compound in the three sets.

Data Presentation: Interpreting Post-Extraction Spike Results

ComparisonObservationInterpretationNext Steps
Set C vs. Set A Peak Area (C) << Peak Area (A)Ion SuppressionOptimize chromatography to separate from interferences; consider a different extraction method.
Set C vs. Set A Peak Area (C) >> Peak Area (A)Ion EnhancementDilute the sample; optimize chromatography.
Set B vs. Set C Peak Area (B) << Peak Area (C)Poor Extraction RecoveryOptimize the extraction procedure (e.g., different solvent, pH adjustment).

DOT Script for Matrix Effect Troubleshooting

Matrix_Effect_Troubleshooting Troubleshooting Matrix Effects and Recovery Start Poor this compound Signal A Perform Post-Extraction Spike Experiment Start->A B Compare Peak Areas: Set C (Post-Spike) vs. Set A (Neat) A->B C Signal in C << A? B->C D Ion Suppression C->D Yes E Compare Peak Areas: Set B (Pre-Spike) vs. Set C (Post-Spike) C->E No F Signal in B << C? E->F G Poor Recovery F->G Yes H No Significant Matrix Effect or Recovery Issue. Investigate Other Causes. F->H No

Caption: Decision tree for diagnosing matrix effects and poor recovery.

Guide 3: Addressing Chromatographic Issues

Suboptimal chromatography can lead to poor signal intensity.

Q: What chromatographic factors should I investigate for low this compound signal?

A: Key factors include peak shape, retention time, and potential co-elution with interfering substances. A slight shift in retention time between the analyte and the deuterated internal standard can occur due to the deuterium isotope effect.[1] If this separation leads to the internal standard eluting in a region of ion suppression, its signal may be disproportionately affected.

Troubleshooting Steps:

  • Check Peak Shape: Tailing or fronting peaks can indicate issues with the column or mobile phase. Ensure the mobile phase pH is appropriate for Ceritinib (a basic compound).

  • Monitor for Retention Time Shifts: A gradual shift in retention time during a run can indicate column degradation or changes in mobile phase composition.

  • Evaluate Co-elution: If matrix effects are suspected, adjust the chromatographic gradient to try and separate this compound from the interfering components. A slower gradient can often improve resolution.

  • Consider the Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1] While often negligible, a significant shift on a highly efficient column could cause differential matrix effects. If you observe a consistent separation between Ceritinib and this compound, and suspect ion suppression, adjusting the chromatography to ensure they elute in a "cleaner" part of the chromatogram may be necessary.

Guide 4: Ensuring the Integrity of this compound Stock and Working Solutions

The quality of your internal standard solution is critical.

Q: How can I ensure my this compound solutions are stable and at the correct concentration?

A: Proper storage and handling are essential.

Best Practices for this compound Solution Handling:

  • Storage: Store the solid this compound at -20°C for long-term stability (stable for at least 4 years at this temperature).[2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like methanol or DMSO. Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound.[3] Prepare single-use aliquots of your stock and working solutions.

  • Verify Concentration: If you suspect degradation, prepare a fresh stock solution from the solid material and compare the signal intensity to your old solution.

Data Presentation: this compound Stability Information

ConditionStabilitySource
Solid ≥ 4 years at -20°C[2]
Stock Solution in Solvent 1 month at -20°C[3]
Stock Solution in Solvent 6 months at -80°C[3]
Freeze-Thaw Cycles Avoid[3]

This technical support guide provides a structured approach to troubleshooting poor signal intensity of this compound. By systematically working through these steps, you can identify and resolve the most common issues encountered in LC-MS/MS analysis.

References

Preventing isotopic exchange in Ceritinib D7 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in Ceritinib D7 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on a labeled standard like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent or matrix).[1][2] This process, also known as back-exchange, can compromise the integrity of the standard.[1] If this compound loses its deuterium labels, its mass will change, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[3]

Q2: How stable are the deuterium labels on this compound?

A: The formal name of this compound is 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-[1-(methyl-d3)ethoxy-1,2,2,2-d4]-4-(4-piperidinyl)phenyl]-2,4-pyrimidinediamine.[4] The seven deuterium atoms are located on the isopropoxy group, which are labels on carbon atoms. Deuterium labels on aliphatic or aromatic carbons are generally stable under typical analytical conditions.[5] The positions are not on highly labile heteroatoms (like -OD or -ND) or directly activated carbons (like those adjacent to a carbonyl group), suggesting good intrinsic stability.[1][5] However, stability can still be compromised by harsh experimental conditions.[3]

Q3: What are the primary factors that can cause isotopic exchange?

A: The most common factors that facilitate H-D exchange are:

  • Protic Solvents: Solvents with exchangeable protons, such as water, methanol, or ethanol, are the primary source of hydrogen that can replace deuterium.[2][5]

  • pH: Strongly acidic or basic conditions can catalyze the exchange reaction.[5][6] The minimum rate of exchange for many compounds occurs around pH 2.5-3.[5][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3][5]

Q4: What are the best practices for storing solid this compound and its stock solutions?

A: Proper storage is crucial to prevent degradation and isotopic exchange.[5] For solid this compound, storage at -20°C is recommended for long-term stability (≥ 4 years).[4] Stock solutions should be stored in high-quality, tightly sealed vials at low temperatures, such as -20°C for short-term (1 month) or -80°C for long-term (6 months), to prevent solvent evaporation and moisture ingress.[5][8] If the compound is photosensitive, use amber or opaque containers.[9]

Q5: Which solvents should I use to prepare this compound stock and working solutions?

A: To prepare stock solutions, use a high-purity, dry, aprotic solvent whenever possible, such as acetonitrile or tetrahydrofuran.[2][5] Ceritinib is soluble in methanol.[4] If an aqueous solution is required for working standards, use a buffer with a pH that is compatible with the analyte's stability, ideally in the range of pH 2.5-7, to minimize the exchange rate.[1][5] Always allow the solid standard to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture inside.[5][10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to suspected isotopic exchange of this compound.

// Node Definitions start [label="Problem: Inaccurate quantification\nor suspected isotopic exchange", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Check Label Position\nReview Certificate of Analysis.\nAre labels on stable C-D bonds?", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Review Storage & Handling\nStored at -20°C or -80°C?\nTightly sealed vials?\nEquilibrated before opening?", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Evaluate Experimental Conditions\nSolvent: Aprotic? Protic?\npH: Extreme or neutral?\nTemperature: Cooled autosampler?", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Conduct Stability Study\nIncubate this compound in your\nanalytical matrix/solvent. Analyze\nat time points (T=0, 2, 4, 8, 24h).", fillcolor="#FBBC05", fontcolor="#202124"]; result1_yes [label="Label position is stable.\nProceed to next step.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; result2_yes [label="Storage is correct.\nProceed to next step.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; result3_yes [label="Conditions seem optimal.\nProceed to next step.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; result4_yes [label="Stability Confirmed:\nNo significant exchange observed.\nRe-evaluate other analytical issues\n(e.g., matrix effects, instrument calibration).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; result4_no [label="Instability Confirmed:\nExchange is observed.\nOptimize protocol based on results.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution2 [label="Action: Correct storage and\nhandling procedures. Use fresh\nstock solution.", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Action: Modify method.\n- Use aprotic solvent if possible.\n- Adjust pH to 2.5-7.\n- Keep samples cooled (e.g., 4°C).", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> result1_yes [label="Yes"]; result1_yes -> step2; step2 -> result2_yes [label="Yes"]; step2 -> solution2 [label="No"]; result2_yes -> step3; step3 -> result3_yes [label="Yes"]; step3 -> solution3 [label="No"]; result3_yes -> step4; step4 -> result4_no [label="Exchange\nObserved"]; step4 -> result4_yes [label="No Exchange\nObserved"]; result4_no -> solution3; } ` Caption: Troubleshooting workflow for suspected isotopic exchange.

Data Summary Tables

Table 1: Risk Factors for Isotopic Exchange

FactorConditionRisk LevelRecommended Mitigation
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[5]
Alpha to CarbonylModerateBe cautious with pH and temperature.[5]
Aromatic/Aliphatic C-HLowGenerally stable under typical conditions.[5]
pH High (>8) or Low (<2)HighMaintain solution pH between 2.5 and 7.[5]
Temperature High (e.g., >25°C)HighStore and analyze samples at low temperatures (e.g., 4°C).[5]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile) when possible.[5]

Table 2: Recommended Storage Conditions for this compound

FormatConditionTemperatureDurationReference
Solid Dry, protected from light-20°C≥ 4 years[4]
Stock Solution In tightly sealed vial-20°C~1 month[8]
In tightly sealed vial-80°C~6 months[8]
Aqueous Solution In bufferNot RecommendedShould not be stored for more than one day.[11]

Experimental Protocols

Protocol: Assessing Isotopic Stability of this compound in Solution

This protocol is designed to evaluate the stability of this compound and quantify any potential isotopic exchange under your specific experimental conditions.[3]

Objective: To determine the rate and extent of deuterium back-exchange from this compound when exposed to the analytical matrix, solvents, and temperatures used in your assay.

Methodology:

  • Prepare Test Solutions:

    • Prepare a solution of this compound at a known concentration in your intended analytical solvent or matrix (e.g., mobile phase, extracted plasma).

    • Prepare identical solutions but vary a single parameter you wish to test (e.g., one at pH 3, one at pH 7, and one at pH 9; or one at 4°C and one at 25°C).

    • Prepare a control sample (T=0) by immediately processing and analyzing a freshly prepared solution.[5]

  • Incubation:

    • Store the test solutions under the defined conditions (e.g., in the autosampler at 4°C or on a benchtop at 25°C).

  • Time-Point Analysis:

    • Analyze aliquots from each test solution at various time points (e.g., T=0, 2, 4, 8, 12, and 24 hours).

    • Use a high-resolution mass spectrometer (HRMS) if available, as it can provide a more detailed view of the isotopic distribution.[12]

  • Data Analysis:

    • For each time point, acquire the mass spectrum of the this compound molecular ion.

    • Monitor the isotopic distribution. A back-exchange will be indicated by a decrease in the intensity of the M+7 peak and a corresponding increase in the intensity of the M+6, M+5, etc., peaks.

    • Calculate the percentage of isotopic purity remaining at each time point relative to the T=0 sample.

  • Interpretation:

    • A significant loss of deuterium over the time course of your experiment indicates that your conditions are promoting isotopic exchange.

    • Use these results to optimize your protocol, for example, by lowering the temperature, adjusting the pH, or minimizing the time samples spend in a protic solvent before analysis.[3]

Visual Guides

G

// Main Categories center [label="Preventing Isotopic Exchange", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-categories storage [label="Proper Storage\n& Handling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method [label="Optimized Analytical\nMethod", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Specific Actions - Storage temp [label="Low Temperature\n(-20°C to -80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; atmosphere [label="Inert Atmosphere\n(Nitrogen/Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; container [label="Tightly Sealed,\nLight-Protected Vials", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate to RT\nBefore Opening", fillcolor="#F1F3F4", fontcolor="#202124"];

// Specific Actions - Method solvent [label="Aprotic Solvents\n(e.g., Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="Controlled pH\n(2.5 - 7)", fillcolor="#F1F3F4", fontcolor="#202124"]; autosampler [label="Cooled Autosampler\n(e.g., 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Minimize Analysis Time", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections center -> storage; center -> method;

storage -> temp; storage -> atmosphere; storage -> container; storage -> equilibrate;

method -> solvent; method -> ph; method -> autosampler; method -> time; } ` Caption: Key preventative measures to maintain isotopic stability.

References

Technical Support Center: Analysis of Ceritinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical determination of Ceritinib and its metabolites, with a focus on overcoming co-elution issues in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when developing an LC-MS/MS method for Ceritinib?

A1: The primary challenges in developing a robust LC-MS/MS method for Ceritinib in biological matrices such as plasma include:

  • Achieving adequate separation: Ensuring complete separation of Ceritinib from its metabolites and endogenous matrix components to prevent co-elution and subsequent ion suppression or enhancement.

  • Minimizing matrix effects: Biological samples are complex and can significantly impact the ionization efficiency of the analyte, leading to inaccurate quantification.

  • Sample preparation: Developing an efficient and reproducible extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences while maximizing the recovery of Ceritinib and its metabolites.

  • Dealing with peak shape issues: Ceritinib is a basic compound and can exhibit peak tailing on reversed-phase columns due to interactions with residual silanol groups.

Q2: My Ceritinib peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for a basic compound like Ceritinib in reversed-phase HPLC is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here are some common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is not low enough, residual silanols on the column can be ionized and interact with the basic analyte.

    • Solution: Lower the mobile phase pH to around 3.0 using an additive like formic acid (0.1% is common). This will protonate the silanol groups and reduce unwanted interactions.

  • Column Choice: The type of C18 column used can significantly impact peak shape.

    • Solution: Use an end-capped or base-deactivated column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, a guard column can be used to protect the analytical column, or the column may need to be replaced.

Q3: I suspect a metabolite is co-eluting with Ceritinib. How can I confirm this and resolve the issue?

A3: Confirming and resolving co-elution requires a systematic approach:

  • Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between Ceritinib and its metabolites based on their exact mass, even if they co-elute chromatographically.

    • Modify Chromatographic Conditions: A change in peak shape or an unexpected increase in the parent drug's signal in certain samples might indicate co-elution. Altering the mobile phase gradient, temperature, or even the column chemistry can help to resolve the co-eluting peaks.

    • In-source Fragmentation: Some metabolites, particularly glucuronides, can be unstable and break down in the mass spectrometer's ion source to produce the parent drug's ion, artificially inflating its signal. Specific analytical strategies are needed to identify and mitigate this.[1]

  • Resolution:

    • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting compounds.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of both Ceritinib and its metabolites, affecting their retention and potentially improving separation.

    • Try a Different Stationary Phase: If a C18 column doesn't provide adequate resolution, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of Ceritinib.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with silanols; Column overload; Inappropriate mobile phase pH.Lower mobile phase pH (e.g., with 0.1% formic acid); Use an end-capped/base-deactivated column; Reduce sample concentration/injection volume.
Poor Separation/Co-elution Inadequate chromatographic resolution; Similar physicochemical properties of Ceritinib and metabolites.Optimize the mobile phase gradient (make it shallower); Change the organic modifier (acetonitrile vs. methanol); Adjust mobile phase pH; Try a different column chemistry (e.g., phenyl-hexyl).
Low Signal Intensity Ion suppression from matrix components; Inefficient sample extraction; Suboptimal MS parameters.Improve sample cleanup (e.g., use SPE instead of PP); Optimize ESI source parameters (e.g., spray voltage, gas flow); Check for co-eluting matrix components and adjust chromatography.
High Background Noise Contaminated mobile phase or LC system; Sample matrix interferences.Use high-purity solvents and additives; Flush the LC system and column; Employ a more selective sample preparation method.
Inconsistent Retention Times Pump issues (inconsistent flow); Column temperature fluctuations; Column degradation.Check the LC pump for leaks and ensure proper degassing of the mobile phase; Use a column oven for stable temperature control; Replace the column if it's old or has been subjected to harsh conditions.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis of Ceritinib.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Addition of Precipitation Solvent: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.

LC-MS/MS Method for Ceritinib Quantification

The following is a representative LC-MS/MS method for the quantification of Ceritinib in human plasma.[2]

ParameterCondition
LC System UPLC or HPLC system
Column Ascentis Express® C18 (50 mm × 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.800 mL/min
Gradient A suitable gradient to ensure separation (specifics to be optimized)
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be optimized for Ceritinib and internal standard

Visualizations

Ceritinib Signaling Pathway

Ceritinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In certain cancers, like non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives tumor growth. Ceritinib works by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[3][4][5] This inhibition leads to decreased cell proliferation and increased apoptosis in ALK-dependent cancer cells.

Ceritinib_Signaling_Pathway Ceritinib Ceritinib EML4_ALK EML4-ALK Fusion Protein Ceritinib->EML4_ALK Inhibits Apoptosis Apoptosis PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS STAT3 STAT3 EML4_ALK->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis STAT3->Proliferation

Ceritinib's inhibition of the EML4-ALK signaling pathway.

Troubleshooting Workflow for Co-elution

When co-elution of Ceritinib and a metabolite is suspected, a logical workflow can help to diagnose and resolve the issue efficiently.

Troubleshooting_Workflow Start Suspected Co-elution Confirm Confirm Co-elution (e.g., HRMS, modify gradient) Start->Confirm Optimize_Gradient Optimize Gradient (e.g., make shallower) Confirm->Optimize_Gradient Yes Not_Resolved Issue Persists Confirm->Not_Resolved No Change_Solvent Change Organic Modifier (ACN vs. MeOH) Optimize_Gradient->Change_Solvent Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Adjust_pH->Change_Column Resolved Co-elution Resolved Change_Column->Resolved

A logical workflow for troubleshooting co-elution issues.

References

Improving the recovery of Ceritinib D7 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Ceritinib D7 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound internal standard recovery is low and inconsistent. What are the common causes?

Low and variable recovery of a deuterated internal standard (IS) like this compound can stem from several factors throughout the sample preparation and analysis workflow. The primary areas to investigate are the extraction process, matrix effects, and potential analyte instability. A systematic approach is crucial to identify the root cause.

Q2: How does the choice of extraction method impact the recovery of this compound?

The extraction method is a critical determinant of recovery. The most common methods for small molecules like Ceritinib from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and most common method. It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample to denature and precipitate proteins. While fast and straightforward, it can be less clean than other methods, potentially leading to higher matrix effects.

  • Liquid-Liquid Extraction (LLE): This method separates the analyte based on its partitioning between two immiscible liquid phases (aqueous and organic). It generally provides a cleaner extract than PPT. The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of organic solvent.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a different solvent. SPE is capable of producing very clean extracts and high recovery if the sorbent and solvents are carefully optimized.

Q3: I'm using protein precipitation with acetonitrile, but my recovery is still poor. What can I do to optimize it?

While protein precipitation is a robust method, several factors can be optimized:

  • Solvent-to-Plasma Ratio: A typical ratio is 3:1 or 4:1 (v/v) of acetonitrile to plasma. Ensure this ratio is maintained accurately. Using too little solvent may lead to incomplete protein precipitation.[1][2]

  • Vortexing and Centrifugation: Ensure thorough vortexing after adding the precipitation solvent to achieve complete protein denaturation. Subsequently, centrifugation at a sufficient speed and duration (e.g., >10,000 x g for 10 minutes) is critical to pellet the precipitated proteins firmly.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at 4°C) can sometimes improve the precipitation of certain proteins and enhance the stability of the analyte.

  • Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet. Any carryover of particulate matter can interfere with subsequent analysis.

Q4: Could the pH of my sample be affecting this compound recovery during Liquid-Liquid Extraction?

Absolutely. Ceritinib is a basic compound with pKa values of 9.7 and 4.1.[3] For effective LLE of a basic analyte, the pH of the aqueous sample should be adjusted to be at least 2 pH units above the highest pKa value to ensure the molecule is in its neutral, more hydrophobic form. This will maximize its partitioning into the organic extraction solvent. For Ceritinib, adjusting the sample pH to >11.7 would be optimal, though a pH of 10-11 is often practically sufficient.

Q5: What are matrix effects, and how can they affect my this compound signal?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte and internal standard by co-eluting compounds from the biological matrix.[4] Even with a deuterated internal standard, which is designed to co-elute and experience similar matrix effects as the analyte, severe or differential matrix effects can lead to inaccurate quantification and apparent low recovery. If you suspect matrix effects, consider a more rigorous cleanup method like SPE or LLE to remove interfering phospholipids and other matrix components.

Data Presentation: Comparison of Extraction Methods

The following table summarizes reported recovery data for Ceritinib and its deuterated internal standard using different extraction techniques.

Extraction MethodAnalyteInternal StandardAverage Recovery (%)Variability/NotesReference
Protein Precipitation (PPT)Ceritinib[13C6]Ceritinib96.1% - 105.1%Inter-individual variability was within 15.9% across 6 plasma donors.[5]
Protein Precipitation (PPT)[13C6]CeritinibN/A82.3% ± 9.2%Data from 6 different donors of human plasma.[5]
PPT + Salting-Out LLECeritinib[13C6]CeritinibData not specifiedMethod was successfully validated and applied to clinical samples.[6][7]
Supported Liquid Extraction (SLE)Erlotinib (similar TKI)Erlotinib-d6101.3%SLE can provide very high recovery and clean extracts.[8][9]
Solid-Phase Extraction (SPE)6 Breast Cancer DrugsVarious≥92.3%Using a C8 phase with methanol elution. Demonstrates high potential recovery with SPE.[10]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is adapted from a validated method for the quantification of Ceritinib in human plasma.[5]

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (in an appropriate solvent like methanol or acetonitrile) to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing any necessary stabilizers if required) to the tube. This creates a 3:1 solvent-to-plasma ratio.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase.

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: General Liquid-Liquid Extraction (LLE)

This is a general protocol based on the physicochemical properties of Ceritinib. Optimization of pH and solvent choice is recommended.

  • Sample Aliquoting: Aliquot 200 µL of human plasma into a polypropylene tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution.

  • pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10-11) to the plasma to deprotonate the Ceritinib. Vortex briefly.

  • Addition of Extraction Solvent: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Extraction: Cap the tube and vortex vigorously for 5-10 minutes. Alternatively, use a mechanical shaker.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in the LC-MS mobile phase for analysis.

Protocol 3: General Solid-Phase Extraction (SPE)

This is a general protocol for a reversed-phase SPE (e.g., C8 or C18 sorbent). The choice of sorbent and optimization of wash/elution solvents are critical for success.[10]

  • Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Dilute the sample with 200 µL of 2% phosphoric acid in water to aid binding to the sorbent.

  • Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the column to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence could be:

    • 1 mL of water.

    • 1 mL of 5% methanol in water.

  • Elution: Elute the Ceritinib and this compound from the cartridge using 1 mL of methanol or an appropriate elution solvent (e.g., 5% ammonium hydroxide in acetonitrile) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the LC-MS mobile phase for analysis.

Visualizations

Extraction_Workflow General Sample Extraction Workflow for this compound cluster_prep Sample Preparation cluster_isolate Analyte Isolation cluster_final Final Steps Start 1. Aliquot Plasma Sample Spike_IS 2. Spike with this compound IS Start->Spike_IS Precipitate 3a. Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Method A LLE 3b. Liquid-Liquid Extraction (pH adjust + Solvent) Spike_IS->LLE Method B SPE 3c. Solid-Phase Extraction (Condition, Load, Wash) Spike_IS->SPE Method C Centrifuge 4a. Centrifuge Precipitate->Centrifuge Separate_Layers 4b. Separate Phases LLE->Separate_Layers Elute 4c. Elute Analyte SPE->Elute Transfer 5. Transfer Supernatant/Organic Layer/Eluate Centrifuge->Transfer Separate_Layers->Transfer Elute->Transfer Evaporate 6. Evaporate to Dryness Transfer->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 8. Inject into LC-MS/MS Reconstitute->Analyze Troubleshooting_Tree Troubleshooting Low this compound Recovery Start Low or Variable This compound Recovery Check_Method Is the extraction method validated and followed correctly? Start->Check_Method Start Here Check_IS Is the Internal Standard (IS) stock solution correct? Start->Check_IS Check_Matrix Is the issue sample-specific (matrix effects)? Start->Check_Matrix Method_No No Check_Method->Method_No Method_Yes Yes Check_Method->Method_Yes IS_No No Check_IS->IS_No IS_Yes Yes Check_IS->IS_Yes Matrix_No No (all samples low) Check_Matrix->Matrix_No Matrix_Yes Yes (some samples low) Check_Matrix->Matrix_Yes Action_Validate Review protocol details. Ensure accurate pipetting, vortexing, and centrifugation. Method_No->Action_Validate Optimize_PPT For PPT: Check solvent/plasma ratio. Ensure complete precipitation. Method_Yes->Optimize_PPT Optimize_LLE For LLE: Optimize pH (>10). Test different organic solvents. Method_Yes->Optimize_LLE Optimize_SPE For SPE: Test different sorbents (C8, C18, HLB). Optimize wash/elution solvents. Method_Yes->Optimize_SPE Action_IS Prepare fresh IS stock solution. Verify concentration and purity. IS_No->Action_IS Action_Matrix Improve sample cleanup. Switch from PPT to LLE or SPE. Optimize chromatography. Matrix_Yes->Action_Matrix

References

Addressing variability in Ceritinib D7 internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the Ceritinib D7 internal standard (IS) response during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard like this compound, and why is it used?

A stable isotope-labeled (SIL) internal standard, such as this compound, is a version of the analyte where several hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] They are used to improve the accuracy and precision of measurements by compensating for variability that can occur during sample preparation, injection, and analysis.[3][4][5] Since this compound is chemically almost identical to Ceritinib, it behaves similarly during extraction and ionization, allowing for reliable normalization of the analyte signal.[1][3]

Q2: What are the common causes of variability in the internal standard response?

Variability in the internal standard (IS) response can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Issues: Inconsistencies in sample handling, such as errors in aliquoting, incomplete extraction, or improper vortexing, can lead to variable IS concentrations.[6] Adding the IS as early as possible in the workflow is crucial to compensate for analyte loss during these steps.[4][6]

  • Matrix Effects: The biological matrix (e.g., plasma, urine) contains endogenous components that can interfere with the ionization of the analyte and the IS in the mass spectrometer. This can lead to ion suppression or enhancement, causing the IS response to vary between different samples.[7][8]

  • Instrumental Factors: Issues with the LC-MS/MS system, such as inconsistent injection volumes, fluctuations in the ion source, or detector drift, can contribute to variability in the IS signal.[6][9]

  • Internal Standard Solution Integrity: Degradation of the this compound stock or working solutions due to improper storage or handling can lead to a decreased response. Additionally, the presence of unlabeled Ceritinib as an impurity in the IS solution can affect quantification.[1]

  • Deuterium Exchange: While generally stable, deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions. This can alter the mass of the internal standard and affect its detection.[1][10]

Q3: What are the acceptable limits for internal standard response variability?

While there are no universally fixed limits, a common practice in regulated bioanalysis is to investigate samples where the internal standard response is outside of 50-150% of the mean IS response of the calibration standards and quality controls in the analytical run.[6] However, it is important to note that if the IS response variability in incurred samples is similar to or less than that observed in the calibrators and QCs, it is less likely to impact the accuracy of the results.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Response Across an Analytical Run

If you observe a consistent upward or downward drift, or erratic IS response throughout your analytical batch, follow these steps to diagnose the issue.

Troubleshooting Workflow for Inconsistent IS Response

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions A Inconsistent IS Response Observed B Review Sample Preparation Records A->B Step 1 C Evaluate Instrument Performance A->C Step 2 D Check IS Solution Integrity A->D Step 3 E Assess for Matrix Effects A->E Step 4 F Human Error in Pipetting -> Re-prepare Samples B->F G Inconsistent Extraction -> Optimize Extraction Protocol B->G H Autosampler Malfunction -> Perform Maintenance C->H I Ion Source Instability -> Clean and Tune Source C->I J Degraded IS Solution -> Prepare Fresh Solution D->J K Significant Matrix Effects -> Improve Sample Cleanup E->K

Caption: A flowchart for troubleshooting inconsistent internal standard response.

Experimental Protocols:

  • Re-injection of Affected Samples: To distinguish between instrument-related issues and sample-specific problems, re-inject a few samples that showed abnormally high or low IS responses. If the re-injected samples show a consistent IS response, the issue likely lies with the initial injection or instrument conditions at that time.

  • Preparation of a Fresh Internal Standard Working Solution: If you suspect the integrity of your IS solution, prepare a fresh working solution from your stock. Analyze this new solution alongside a sample prepared with the old solution to compare responses.

Issue 2: Low Internal Standard Response in a Subset of Samples

A low IS response in specific samples can indicate a problem with those particular samples or their preparation.

Data Presentation: Example Matrix Effect and Recovery Data

The following table demonstrates how to present data from a matrix effect and recovery experiment for Ceritinib and its stable isotope-labeled internal standard, [13C6]Ceritinib. This data is illustrative and based on findings for a similar internal standard.[11]

AnalyteQC Level (nM)Mean Matrix Factor (n=6)CV% of Matrix FactorMean Recovery % (n=6)CV% of Recovery
Ceritinib100.7821.2%98.5%12.3%
1000.8118.5%101.2%10.8%
8000.7524.7%96.1%15.9%
[13C6]Ceritinib500.8923.0%82.3%9.2%

Experimental Protocols:

  • Protocol for Evaluating Matrix Effects:

    • Sample Set 1 (Post-Extraction Spike): Process blank matrix from at least six different sources. After the final extraction step, spike the extracts with Ceritinib and this compound at low, medium, and high QC concentration levels.

    • Sample Set 2 (Neat Solution): Prepare solutions of Ceritinib and this compound in the reconstitution solvent at the same concentrations as in Sample Set 1.

    • Calculation: The matrix factor (MF) is calculated as the peak area ratio of the post-extraction spiked sample to the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The coefficient of variation (%CV) of the MF across the different matrix sources should ideally be ≤15%.[7]

  • Protocol for Assessing Internal Standard Stability:

    • Prepare a solution of this compound in the biological matrix at the working concentration.

    • Incubate the sample under conditions that mimic the entire sample preparation workflow (e.g., room temperature for the duration of extraction, autosampler temperature).

    • Analyze the sample and compare the response to a freshly prepared sample. A significant decrease in response may indicate instability.

Signaling Pathways and Logical Relationships

While Ceritinib is a kinase inhibitor, the variability of its deuterated internal standard is not directly related to biological signaling pathways but rather to the analytical process. The following diagram illustrates the logical relationship between potential error sources and the observed IS variability.

Logical Relationship of Error Sources in IS Variability

G cluster_0 Error Categories cluster_1 Specific Errors cluster_2 Observed Effect A Sample Preparation E Pipetting Error A->E F Inconsistent Extraction A->F B Matrix-Related G Ion Suppression/ Enhancement B->G C Instrumental H Injector Variability C->H I Source Fluctuation C->I D IS Solution J Degradation D->J K Contamination D->K L Variable IS Response E->L F->L G->L H->L I->L J->L K->L

Caption: Relationship between error sources and IS response variability.

References

Minimizing ion suppression effects on Ceritinib D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing ion suppression effects during the analysis of Ceritinib D7 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility in your experiments.

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Common causes of ion suppression include endogenous components from biological samples (e.g., phospholipids, salts, and proteins), as well as exogenous substances introduced during sample preparation.[2] High concentrations of these interfering substances can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.

Q3: How can I detect ion suppression in my this compound analysis?

A3: A widely used method to identify ion suppression is the post-column infusion experiment. This technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix sample indicates the presence of ion-suppressing components at that retention time.[1][3]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound quantification?

A4: Yes, using a stable isotope-labeled internal standard, such as Ceritinib-D7 or [¹³C₆]-Ceritinib, is highly recommended. A SIL-IS has nearly identical physicochemical properties to the analyte and will experience the same degree of ion suppression.[4] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as it compensates for variations in ion suppression between different samples.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to ion suppression.

Problem: Significant drop in this compound signal when analyzing matrix samples compared to standard solutions.

  • Possible Cause: This is a strong indication of ion suppression from matrix components.

  • Solution:

    • Improve Sample Preparation: The most effective way to mitigate ion suppression is to remove interfering components before analysis. Consider more rigorous sample cleanup methods.

    • Optimize Chromatography: Modify your LC method to separate this compound from the ion-suppressing region of the chromatogram.

    • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS for Ceritinib to correct for signal suppression.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variability in the matrix composition between different sample preparations can lead to varying degrees of ion suppression.[5]

  • Solution:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent across all samples.

    • Employ a Robust Cleanup Method: Methods like Solid-Phase Extraction (SPE) can provide cleaner extracts compared to simpler methods like protein precipitation.

    • Utilize a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting for inter-sample variations in ion suppression.[4]

Data Presentation

The following tables summarize quantitative data related to the analysis of Ceritinib, highlighting the impact of different sample preparation methods on recovery and matrix effects.

Table 1: Comparison of Sample Preparation Methods for Ceritinib Analysis

Sample Preparation MethodAnalyteInternal StandardRecovery (%)Matrix EffectReference
Protein Precipitation with AcetonitrileCeritinib[¹³C₆]-Ceritinib96.1 - 105.1Average Matrix Factor: 0.72 - 0.82[6]
Protein Precipitation with Acetonitrile & Salting-Out Assisted Liquid-Liquid Extraction (SALLE)CeritinibNot SpecifiedAssessedAssessed[7]
LDTD-APCI-MS/MS with Protein PrecipitationCeritinib[¹³C₆]-Ceritinib69 (Normalized)Not Observed[8]
Supported Liquid Extraction (SLE)General for Molecular Targeted DrugsNot SpecifiedGenerally FavorableMinimal[9]
Solid-Phase Extraction (SPE)General for Molecular Targeted DrugsNot SpecifiedVariable, can be high with optimizationGenerally lower than Protein Precipitation[9][10]

Table 2: Matrix Effect and Recovery Data for Ceritinib and its Stable Isotope-Labeled Internal Standard from 6 Different Human Plasma Donors (Protein Precipitation Method)

AnalyteQC LevelAverage Matrix FactorInterindividual Variability (CV%)Average Recovery (%)Interindividual Variability (CV%)
CeritinibLow0.72< 24.7%96.1< 15.9%
CeritinibMedium0.78< 24.7%102.5< 15.9%
CeritinibHigh0.82< 24.7%105.1< 15.9%
[¹³C₆]-Ceritinib50 nM0.89 ± 0.23-82.3 ± 9.2-

Data sourced from[6]

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol helps to identify at which retention times co-eluting matrix components cause ion suppression.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-union

    • This compound standard solution (at a concentration that gives a stable signal)

    • Blank matrix extract (prepared using your standard sample preparation method)

    • Mobile phase

  • Procedure:

    • System Setup:

      • Connect the outlet of the LC column to one port of the tee-union.

      • Connect the syringe pump, infusing the this compound standard solution at a low flow rate (e.g., 10-20 µL/min), to the second port of the tee-union.

      • Connect the third port of the tee-union to the mass spectrometer's ion source.

    • Analyte Infusion:

      • Begin infusing the this compound solution and acquire data in Multiple Reaction Monitoring (MRM) mode for your analyte. You should observe a stable, elevated baseline signal.

    • Injection of Blank Matrix:

      • Once a stable baseline is achieved, inject the blank matrix extract onto the LC system and start the chromatographic run.

    • Data Analysis:

      • Monitor the this compound signal. A drop in the signal intensity indicates a region of ion suppression.

2. Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples containing this compound using SPE, which is often more effective at removing interferences than protein precipitation.[1]

  • Materials:

    • SPE cartridges (e.g., a mixed-mode cation exchange or reversed-phase sorbent)

    • SPE manifold

    • Plasma sample containing this compound and a SIL-IS

    • Methanol

    • Acetonitrile

    • Ammonium hydroxide (or other appropriate pH modifier)

    • Conditioning solvent (e.g., Methanol)

    • Equilibration solvent (e.g., Water)

    • Wash solution (e.g., 5% Methanol in water)

    • Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol/Acetonitrile)

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment:

      • Thaw plasma samples and vortex.

      • Add SIL-IS to the plasma sample.

      • Pre-treat the plasma sample as required by the SPE cartridge manufacturer (e.g., acidification).

    • SPE Cartridge Conditioning and Equilibration:

      • Place the SPE cartridges on the manifold.

      • Condition the cartridges by passing 1-2 mL of methanol.

      • Equilibrate the cartridges by passing 1-2 mL of water. Do not allow the cartridges to dry.

    • Sample Loading:

      • Load the pre-treated plasma sample onto the cartridges at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing:

      • Pass 1-2 mL of the wash solution through the cartridges to remove weakly bound interferences.

      • Apply vacuum to dry the cartridges completely.

    • Elution:

      • Place collection tubes in the manifold.

      • Add 1-2 mL of the elution solvent to the cartridges to elute this compound and the SIL-IS.

    • Dry-down and Reconstitution:

      • Evaporate the eluate to dryness under a stream of nitrogen.

      • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Ion_Suppression_Troubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Outcome start Low or Inconsistent This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_confirmed Ion Suppression Confirmed check_suppression->suppression_confirmed Suppression Observed no_suppression No Significant Suppression check_suppression->no_suppression No Suppression optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_confirmed->optimize_sample_prep check_instrument Check Instrument Performance no_suppression->check_instrument optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is end_good Reliable Quantification of this compound use_sil_is->end_good check_instrument->end_good

Caption: Troubleshooting workflow for ion suppression in this compound analysis.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) start Plasma Sample (this compound + SIL-IS) ppt Add Acetonitrile, Vortex, Centrifuge start->ppt spe Condition -> Load -> Wash -> Elute start->spe lle Add Immiscible Solvent, Vortex, Separate Layers start->lle ppt_outcome Supernatant for LC-MS Analysis ppt->ppt_outcome ppt_pros Pros: Simple, Fast ppt_cons Cons: Less Effective Interference Removal spe_outcome Eluate for LC-MS Analysis spe->spe_outcome spe_pros Pros: High Purity, Removes More Interferences spe_cons Cons: More Complex, Method Development lle_outcome Organic Layer for LC-MS Analysis lle->lle_outcome lle_pros Pros: Good for Non-polar Interferences lle_cons Cons: Labor Intensive, Large Solvent Volumes

Caption: Comparison of common sample preparation workflows for this compound analysis.

References

Stability of Ceritinib D7 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ceritinib D7 in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, this compound serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for internal standards because their physical and chemical properties are nearly identical to the analyte of interest (Ceritinib). This allows for accurate correction of variability that can occur during sample preparation, injection, and analysis, leading to more precise and reliable quantification of Ceritinib in biological samples.

Q2: Is the stability of this compound the same as Ceritinib?

While specific stability data for this compound in biological matrices is not extensively published, it is widely accepted in the bioanalytical community that a stable isotope-labeled internal standard will exhibit very similar stability to its unlabeled counterpart. The deuterium labeling is not expected to significantly alter the chemical stability of the molecule. However, it is a regulatory and scientific best practice to experimentally verify the stability of the internal standard under the specific conditions of your assay.

Q3: What are the critical stability parameters to evaluate for this compound in biological matrices?

To ensure the integrity of your bioanalytical data, the following stability parameters for this compound should be assessed in each biological matrix of interest:

  • Bench-Top Stability: Evaluates the stability of the analyte at room temperature for a period equivalent to the sample preparation and handling time.

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's concentration. This is crucial as samples may be thawed for aliquoting or re-analysis. A minimum of three freeze-thaw cycles is generally recommended.

  • Long-Term Stability: Determines the stability of the analyte under frozen storage conditions (-20°C or -80°C) for a duration that meets or exceeds the storage time of study samples.

  • Stock Solution Stability: Confirms the stability of the this compound stock solution under its storage conditions.

  • Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection into the analytical instrument.

Quantitative Stability Data for Ceritinib in Human Plasma

The following tables summarize the stability of Ceritinib in human plasma under various conditions. As this compound is expected to have similar stability, this data can serve as a strong reference. However, it is recommended to validate the stability of this compound in your specific laboratory conditions.

Table 1: Bench-Top Stability of Ceritinib in Human Plasma

ConcentrationStorage Duration (hours)TemperatureMean Concentration (% of Nominal)Reference
3 nM and 1.6 µM6Ambient (~25°C)Stable[1]
3.00 and 400 ng/mL24Room Temperature94.0% to 95.3%[2]
QC-low, QC-high72Ambient TemperatureWithin 15% of nominal[3]

Table 2: Freeze-Thaw Stability of Ceritinib in Human Plasma

ConcentrationNumber of CyclesStorage TemperatureMean Concentration (% of Nominal)Reference
QC-low, QC-high3-70°C to 37°CWithin 15% of nominal[3]

Table 3: Long-Term Stability of Ceritinib in Human Plasma

ConcentrationStorage DurationStorage TemperatureMean Concentration (% of Nominal)Reference
Not Specified21 months≤ -65°CStable[4]

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability in Human Plasma

  • Sample Preparation:

    • Thaw a pooled human plasma sample.

    • Spike the plasma with this compound at low and high quality control (QC) concentrations.

    • Prepare multiple aliquots for each concentration.

  • Time Zero (T0) Analysis:

    • Immediately after spiking, process three aliquots of each concentration using your validated bioanalytical method.

    • Analyze the samples and determine the initial concentration.

  • Incubation:

    • Store the remaining aliquots at room temperature (e.g., 25°C) for a predefined period that mimics your sample handling time (e.g., 4, 8, 24 hours).

  • Analysis at Subsequent Time Points:

    • At each time point, process three aliquots of each concentration.

    • Analyze the samples and determine the concentration of this compound.

  • Data Evaluation:

    • Calculate the mean concentration and the percentage of the initial (T0) concentration at each time point.

    • The analyte is considered stable if the mean concentration is within ±15% of the T0 concentration.

Protocol 2: Assessment of Freeze-Thaw Stability in Human Plasma

  • Sample Preparation:

    • Spike pooled human plasma with this compound at low and high QC concentrations.

    • Prepare at least three aliquots for each concentration for each freeze-thaw cycle.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw the samples completely at room temperature.

    • Cycles 2 & 3 (and subsequent): Repeat the freeze-thaw process.

  • Analysis:

    • After the final thaw, process the samples using your validated bioanalytical method.

    • Analyze the samples and compare the mean concentration to that of freshly prepared standards.

  • Data Evaluation:

    • The analyte is considered stable if the mean concentration after the final cycle is within ±15% of the nominal concentration.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Inconsistent this compound Peak Area - Inaccurate pipetting of the internal standard. - Incomplete mixing of the internal standard with the sample. - Degradation of the internal standard in the stock solution or in the matrix. - Ion suppression or enhancement in the mass spectrometer.- Verify pipette calibration and technique. - Ensure thorough vortexing after adding the internal standard. - Prepare a fresh stock solution and re-evaluate bench-top stability. - Investigate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix.
This compound Signal Drifts During a Run - Instability of the processed sample in the autosampler. - Gradual contamination of the ion source or mass spectrometer inlet. - Temperature fluctuations in the autosampler.- Perform a post-preparative stability assessment. - Clean the ion source and perform a system suitability test. - Verify the autosampler temperature is stable.
Low Recovery of this compound - Inefficient protein precipitation or liquid-liquid extraction. - Adsorption of the analyte to labware. - pH-dependent extraction efficiency.- Optimize the type and volume of the precipitation solvent or extraction solvent. - Use low-binding tubes and pipette tips. - Ensure the pH of the sample is optimal for extraction.
No this compound Peak Detected - Forgetting to add the internal standard. - Complete degradation of the internal standard. - Instrument failure (e.g., no spray in the ion source).- Review the sample preparation workflow and ensure the internal standard addition step was performed. - Prepare a fresh internal standard solution and re-analyze. - Check the LC-MS/MS system for proper operation.

Visualizations

Ceritinib Mechanism of Action: ALK Signaling Pathway

Ceritinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active ALK protein. This aberrant kinase activity drives downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation, survival, and tumor growth.[5][6][7] Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.

ALK_Signaling_Pathway Ceritinib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK RAS RAS EML4-ALK->RAS PI3K PI3K EML4-ALK->PI3K JAK JAK EML4-ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Ceritinib Ceritinib Ceritinib->EML4-ALK

Caption: ALK signaling pathway and the inhibitory action of Ceritinib.

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of this compound in a biological matrix.

Stability_Workflow General Workflow for Stability Assessment Start Start Spike_Matrix Spike Biological Matrix with this compound (Low and High QC) Start->Spike_Matrix T0_Analysis Time Zero (T0) Analysis Spike_Matrix->T0_Analysis Storage_Conditions Expose to Stability Conditions (Bench-Top, Freeze-Thaw, Long-Term) Spike_Matrix->Storage_Conditions Time_Point_Analysis Analysis at Predefined Time Points Storage_Conditions->Time_Point_Analysis Data_Evaluation Evaluate Data (% Recovery vs. T0 or Nominal) Time_Point_Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: A simplified workflow for conducting stability studies.

References

Technical Support Center: Optimizing Liquid Chromatography for Ceritinib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ceritinib using liquid chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the liquid chromatography analysis of Ceritinib.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My Ceritinib peak is tailing or fronting. What are the possible causes and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column packing material.

      • Solution:

        • Adjust Mobile Phase pH: Ceritinib is a weak base.[1] Operating at a low pH (e.g., using a formic acid or ammonium acetate buffer) can help to protonate silanol groups on the column and reduce peak tailing.[2][3]

        • Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for basic compounds.

        • Add a Modifier: A small amount of a competitive base in the mobile phase can sometimes improve peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the sample concentration or injection volume.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.[4]

      • Solution:

        • Flush the column with a strong solvent.

        • If the problem persists, consider replacing the column.

    • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Dissolve and inject your sample in the initial mobile phase whenever possible.[4]

2. Inconsistent Retention Times

  • Question: The retention time for my Ceritinib peak is shifting between injections. What could be the cause?

  • Answer: Retention time variability can compromise the reliability of your analytical method. Here are the common causes and their solutions:

    • Inadequate Column Equilibration: This is a frequent cause of retention time drift in gradient elution.

      • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions between runs. A common recommendation is to equilibrate for at least 10 column volumes.[5]

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

      • Solution: Prepare the mobile phase carefully and consistently. Using a buffer helps maintain a stable pH and can prevent retention time shifts.[2][6] Degas the mobile phase to prevent bubble formation.

    • Pump Performance: Issues with the HPLC pump can lead to inaccurate solvent delivery and fluctuating retention times.

      • Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate. You can verify the flow rate by collecting the eluent over a set period and measuring the volume.

    • Temperature Fluctuations: Changes in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

3. Poor Resolution

  • Question: I am not getting baseline separation between my Ceritinib peak and other components in the sample. How can I improve the resolution?

  • Answer: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve the separation:

    • Optimize the Gradient Profile: The gradient slope has a significant impact on resolution.

      • Solution:

        • Decrease the Gradient Slope: A shallower gradient (slower increase in the organic solvent percentage over time) will increase the run time but generally improves resolution for closely eluting peaks.[2][7]

        • Introduce a Gradient Hold: If two peaks are eluting very close together, you can introduce an isocratic hold in the gradient at a solvent composition just before their elution to improve their separation.[2]

    • Change the Mobile Phase Composition:

      • Solution:

        • Try a Different Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

        • Adjust the pH: Modifying the pH of the aqueous mobile phase can change the ionization state of analytes and improve separation.[2]

    • Use a Different Column:

      • Solution: A column with a different stationary phase chemistry or a smaller particle size can provide better resolution.

Frequently Asked Questions (FAQs)

1. How do I develop an optimized gradient method for Ceritinib from scratch?

Developing a gradient method typically involves a systematic approach:

  • Step 1: Scouting Gradient: Start with a broad, linear gradient to determine the approximate elution conditions for Ceritinib. A typical scouting gradient might run from 5% to 95% organic solvent over 20-30 minutes.[3][5]

  • Step 2: Determine the Elution Window: From the scouting run, identify the percentage of organic solvent at which Ceritinib starts and finishes eluting.

  • Step 3: Narrow the Gradient Range: Create a new gradient that is focused around the elution window of Ceritinib. This will improve resolution in the region of interest.[7] For example, if Ceritinib elutes between 40% and 60% acetonitrile, you could try a gradient from 30% to 70% acetonitrile.

  • Step 4: Fine-tune the Gradient Slope: Adjust the steepness of the gradient to optimize the separation of Ceritinib from any impurities or other components. A shallower gradient will provide better resolution but a longer run time.[2]

2. What are the typical starting conditions for a Ceritinib gradient analysis?

Based on published methods, a good starting point for a reversed-phase gradient analysis of Ceritinib would be:

  • Column: A C18 column is commonly used.[8][9][10]

  • Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid or an ammonium acetate buffer.[8][9]

  • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.[8][9]

  • Gradient: A linear gradient from a low percentage of organic solvent (e.g., 10-30%) to a high percentage (e.g., 90-95%).

  • Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.[8][9]

3. When should I use a gradient method instead of an isocratic method for Ceritinib analysis?

  • Use a gradient method when:

    • You are analyzing Ceritinib in a complex matrix with many other components that have a wide range of polarities.

    • You need to separate Ceritinib from closely eluting impurities.

    • You want to achieve sharper peaks and better sensitivity, especially for later eluting compounds.[2]

  • An isocratic method may be sufficient when:

    • You are analyzing a relatively simple sample with few components.

    • The components in your sample have similar polarities.

    • You require a very simple and robust method for routine analysis.[11]

Experimental Protocols

Protocol 1: UPLC-MS/MS Gradient Method for Ceritinib in Plasma

This protocol is based on a validated method for the quantification of Ceritinib in biological matrices.[9][10]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[12]

    • Mobile Phase A: 0.1% Formic acid in water[9]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[9]

    • Flow Rate: 0.4 mL/min[9]

    • Gradient Program:

      • 0.0 min: 30% B

      • 2.0 min: 95% B

      • 3.0 min: 95% B

      • 3.1 min: 30% B

      • 4.0 min: 30% B

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.

Data Presentation

Table 1: Comparison of Published Gradient LC Methods for Ceritinib Analysis

ParameterMethod 1[9]Method 2[10]Method 3[8]
Technique UPLC-MS/MSUPLC-MS/MSLC-MS/MS
Column Waters ACQUITY UPLC BEH C18Waters XBrige C18YMC-Triart C18
Mobile Phase A 0.1% Formic acid in waterWater with 0.1% formic acid and ammonium formate0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrileMethanol with 0.1% formic acidAcetonitrile
Flow Rate 0.4 mL/minNot specified0.5 mL/min
Gradient 4-minute gradient5-minute gradientGradient elution

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust pH (e.g., add formic acid) check_pH->adjust_pH No check_overload Is the Column Overloaded? check_pH->check_overload Yes end_good Peak Shape Improved adjust_pH->end_good reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc Yes check_column Is the Column Contaminated? check_overload->check_column No reduce_conc->end_good flush_column Flush with Strong Solvent check_column->flush_column Yes check_column->end_good No replace_column Replace Column flush_column->replace_column Still Tailing flush_column->end_good Resolved replace_column->end_good

Caption: Troubleshooting workflow for peak tailing issues.

Gradient_Optimization_Workflow start Start Gradient Optimization scouting_run Perform a Broad Scouting Gradient (e.g., 5-95% B in 20 min) start->scouting_run analyze_scouting Identify Elution Window of Ceritinib scouting_run->analyze_scouting narrow_gradient Design a Narrower Gradient Around the Elution Window analyze_scouting->narrow_gradient run_narrow Run the Narrowed Gradient narrow_gradient->run_narrow check_resolution Is Resolution Adequate? run_narrow->check_resolution adjust_slope Adjust Gradient Slope (Shallower for more resolution, Steeper for faster run) check_resolution->adjust_slope No optimized Optimized Method check_resolution->optimized Yes adjust_slope->run_narrow

Caption: Systematic workflow for HPLC gradient optimization.

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Bioanalytical Method Validation of Ceritinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A critical component of this validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, is the selection of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, represented by a deuterated form like Ceritinib D7, against a common structural analog internal standard for the quantification of Ceritinib.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability in extraction, matrix effects, and instrument response.[1] This comparison is supported by experimental data from published literature to aid researchers in making an informed decision for their bioanalytical needs.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.[1][2] This similarity allows them to effectively track and compensate for variations during the analytical process. Structural analogs, while a viable alternative, may exhibit different extraction recoveries, chromatographic behavior, and ionization efficiencies, which can impact the accuracy and precision of the results.[3][4]

The following tables summarize the performance characteristics of LC-MS/MS methods for Ceritinib quantification using these two types of internal standards, based on data from separate validation studies.

Table 1: Bioanalytical Method Validation Parameters using a Stable Isotope-Labeled Internal Standard ([13C6]-Ceritinib)

Validation ParameterResultAcceptance Criteria (FDA/ICH M10)Reference
Linearity Range 5.00 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99[5]
Accuracy (Bias %) Within ±15%Within ±15% of nominal value (±20% at LLOQ)[5][6]
Precision (CV %) Intra-day and Inter-day CVs met acceptance criteria≤15% (≤20% at LLOQ)[5][6]
Recovery Normalized recovery of 69%Consistent and reproducible[5][7]
Matrix Effect Not observedIS should compensate for matrix effects[5][7]
Lower Limit of Quantification (LLOQ) 5.00 ng/mLSignal-to-noise ratio ≥ 5[5]

Table 2: Bioanalytical Method Validation Parameters using a Structural Analog Internal Standard (Dasatinib)

Validation ParameterResultAcceptance Criteria (FDA/ICH M10)Reference
Linearity Range 0.002 - 0.2 µg/mL (2 - 200 ng/mL)Correlation coefficient (r) = 0.999[8]
Accuracy Within acceptance criteriaWithin ±15% of nominal value (±20% at LLOQ)[6][8]
Precision (CV %) Intra-day and Inter-day CVs < 10%; Intra-batch and Inter-batch CVs < 11.15%≤15% (≤20% at LLOQ)[6][8]
Recovery Within acceptance criteriaConsistent and reproducible[7][8]
Selectivity No interference from endogenous plasma peaksNo significant interfering peaks at the retention times of the analyte and IS[6][8]
Lower Limit of Quantification (LLOQ) 0.002 µg/mL (2 ng/mL)Signal-to-noise ratio ≥ 5[8]

Experimental Protocols

Method 1: LC-MS/MS Quantification of Ceritinib using a Stable Isotope-Labeled Internal Standard ([13C6]-Ceritinib)

This protocol is based on an ultra-fast quantitative mass spectrometry method.[5]

1. Sample Preparation:

  • To 100 µL of human plasma, add an appropriate volume of acetonitrile containing [13C6]-Ceritinib as the internal standard.
  • Vortex the mixture to precipitate proteins.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Analytical Technique: Laser Diode Thermal Desorption-Atmospheric Pressure Chemical Ionization tandem mass spectrometry (LDTD-APCI-MS/MS).
  • Run Time: Approximately 10 seconds per sample.
  • Quantification: Monitor the specific precursor-to-product ion transitions for both Ceritinib and [13C6]-Ceritinib. The ratio of the peak area of Ceritinib to that of the internal standard is used to determine the concentration from a calibration curve.

Method 2: HPLC Quantification of Ceritinib using a Structural Analog Internal Standard (Dasatinib)

This protocol is based on a validated HPLC method with PDA detection.[8]

1. Sample Preparation:

  • To a volume of rabbit plasma, add a known amount of Dasatinib as the internal standard.
  • Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard.
  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. HPLC Analysis:

  • Column: ODS (250 × 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of 75% phosphate buffer (pH 3.6) and 25% acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: PDA detector at 264 nm.
  • Run Time: 10.0 minutes.
  • Retention Times: Ceritinib at 7.630 min and Dasatinib at 2.771 min.
  • Quantification: The ratio of the peak area of Ceritinib to that of Dasatinib is used to calculate the concentration based on a calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Dasatinib) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography mass_spec Mass Spectrometric Detection chromatography->mass_spec data_analysis Data Analysis (Peak Area Ratio) mass_spec->data_analysis

Caption: Bioanalytical workflow for Ceritinib quantification.

ceritinib_pathway cluster_downstream Downstream Signaling ceritinib Ceritinib alk ALK Fusion Protein (e.g., EML4-ALK) ceritinib->alk Inhibition apoptosis Apoptosis ceritinib->apoptosis Induction stat3 STAT3 alk->stat3 akt AKT alk->akt erk ERK alk->erk proliferation Cell Proliferation & Survival stat3->proliferation akt->proliferation erk->proliferation

Caption: Simplified Ceritinib signaling pathway.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Ceritinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Ceritinib in human plasma, with a focus on the use of its deuterated internal standard, Ceritinib D7. The information presented is synthesized from published research to aid in the selection and implementation of robust analytical methodologies.

Introduction to Bioanalytical Method Cross-Validation

In drug development, it is common for bioanalytical methods to evolve or for sample analysis to be conducted at multiple laboratories.[1] Cross-validation is the process of comparing two or more bioanalytical methods to ensure they produce comparable data.[1][2] This is critical when data from different methods or labs are combined within a single study or across different studies to support pharmacokinetic (PK) analysis.[3][4] The process typically involves analyzing the same set of quality control samples or incurred study samples with each method and comparing the results.[2][3]

A stable-isotopically labeled (SIL) internal standard, such as this compound, is considered the most appropriate choice for quantitative bioanalysis.[5] It is designed to mimic the analyte of interest, compensating for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reliability of the analytical method.[5]

Experimental Workflow Overview

The general workflow for the bioanalytical quantification of Ceritinib in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a SIL internal standard like this compound is integrated early in the process to ensure accurate quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with this compound (IS) plasma->is_spike extraction Protein Precipitation / LLE is_spike->extraction evap Evaporation & Reconstitution extraction->evap lc LC Separation evap->lc Inject ms MS/MS Detection lc->ms quant Quantification ms->quant Peak Area Ratios report Reporting quant->report

Fig. 1: General workflow for Ceritinib bioanalysis.

Comparison of Validated LC-MS/MS Methods

Below is a comparison of two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ceritinib in human plasma. While a direct cross-validation study between these two specific methods is not published, a comparison of their individual validation parameters provides valuable insights into their performance.

Method 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This method employs a SALLE technique for sample preparation prior to LC-MS/MS analysis.[6] It has been fully validated and successfully applied to the analysis of clinical samples.[6]

Method 2: Single-Step Protein Precipitation

This method utilizes a simpler, single-step protein precipitation for sample cleanup, aiming for a rapid and sensitive analysis suitable for therapeutic drug monitoring.[7]

Table 1: Comparison of Methodological Parameters
ParameterMethod 1: SALLE[6][8]Method 2: Protein Precipitation[7][9]
Sample Preparation Protein precipitation with acetonitrile, followed by salting-out assisted liquid-liquid extraction (SALLE) with saturated NaCl.Single-step protein precipitation.
Chromatographic Column Ascentis Express® C18 (50 mm × 2.1 mm, 2.7 μm)Waters X Bridge C18 (100 mm × 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrileA: 0.2% formic acid in waterB: Acetonitrile
Flow Rate 0.800 mL/minNot specified, but total run time is 4.0 min.
Detection Mode ESI Positive, Multiple Reaction Monitoring (MRM)ESI Positive, Multiple Reaction Monitoring (MRM)
m/z Transitions Not explicitly stated for this compound, but the method was fully validated.Ceritinib: 558.0 → 433.2
Total Run Time 3.6 min4.0 min
Table 2: Comparison of Performance & Validation Data
Validation ParameterMethod 1: SALLE[6]Method 2: Protein Precipitation[7]
Linearity Range 1.00 - 1000 ng/mL2 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1.00 ng/mL2 ng/mL
Precision (% CV) Intra- and inter-day precision met acceptance criteria.< 10.59%
Accuracy Met acceptance criteria.> 88.26%
Recovery Data assessed and found acceptable.Not explicitly stated.
Matrix Effect Assessed in normal and hemolyzed plasma.Not explicitly stated, but the method was validated according to FDA guidelines.

Detailed Experimental Protocols

Method 1: SALLE Protocol Outline
  • Sample Aliquoting: Take 0.100 mL of human plasma.

  • Internal Standard Spiking: Add this compound solution.

  • Protein Precipitation: Add acetonitrile to precipitate plasma proteins.

  • Extraction: Perform a salting-out assisted liquid-liquid extraction using a saturated solution of sodium chloride.[6][8]

  • Separation: Centrifuge the samples.

  • Analysis: Inject the supernatant onto the Ascentis Express® C18 column for LC-MS/MS analysis.[6]

Method 2: Protein Precipitation Protocol Outline
  • Sample Aliquoting: Take a specified volume of human plasma.

  • Internal Standard Spiking: Add internal standard solution (note: this study used Nilotinib as IS for a multiplex assay).

  • Precipitation: Perform a single-step protein precipitation with an appropriate organic solvent (e.g., acetonitrile).[7]

  • Separation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Inject a 5 μL aliquot of the supernatant onto the Waters X Bridge C18 column for LC-MS/MS analysis.[7]

Logical Framework for Cross-Validation

When two validated methods are used to generate pharmacokinetic data within the same or across different studies, a cross-validation strategy is essential.[3] This ensures the equivalency of the data produced.

G cluster_methods Validated Bioanalytical Methods cluster_samples Sample Selection cluster_analysis Analysis cluster_eval Equivalency Evaluation M1 Method A (e.g., SALLE) A1 Assay Samples with Method A M1->A1 M2 Method B (e.g., Protein Ppt.) A2 Assay Samples with Method B M2->A2 ISamples Select Incurred Study Samples (n > 100 across concentration range) ISamples->A1 ISamples->A2 Stats Statistical Analysis (e.g., 90% CI of % difference) A1->Stats A2->Stats Plot Bland-Altman Plot Stats->Plot Result Methods Equivalent? Plot->Result

Fig. 2: Cross-validation logical workflow.

Conclusion

Both the SALLE and protein precipitation methods demonstrate adequate sensitivity, accuracy, and precision for the quantification of Ceritinib in human plasma. The choice between them may depend on specific laboratory needs, such as required throughput, desired LLOQ, and potential for matrix effects in the study population. The SALLE method offers a lower LLOQ, which may be advantageous for studies requiring high sensitivity.[6] The single-step protein precipitation method provides a simpler and potentially faster workflow, suitable for high-throughput environments like routine therapeutic drug monitoring.[7]

For any study where data from different methods will be combined, a formal cross-validation should be conducted. This involves analyzing a set of incurred samples with both methods and statistically demonstrating the equivalence of the results, ensuring the integrity of the final pharmacokinetic data.[3] The use of a high-quality, stable-isotopically labeled internal standard like this compound is fundamental to the success of either method.[5]

References

Precision in Ceritinib Quantification: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comparative analysis of methodologies for quantifying Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, with a focus on the use of its deuterated stable isotope-labeled internal standard, Ceritinib-d7.

The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry for its ability to mimic the analyte throughout the sample preparation and analysis process, thereby correcting for matrix effects and variability. This guide delves into the performance of Ceritinib-d7 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and compares it with other commonly used internal standards.

Comparative Analysis of Quantitative Methods

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of Ceritinib in human plasma, utilizing different internal standards.

ParameterMethod with Ceritinib-d7[1]Method with [13C6]-Ceritinib[2]Method with Dasatinib-d8[3]
Linearity Range 10 - 2,000 ng/mL5 - 1,000 ng/mL5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mL5 ng/mL
Intra-day Precision (%CV) < 15%Meets EMA and US FDA guidelinesWithin acceptable FDA validation ranges
Inter-day Precision (%CV) < 15%Meets EMA and US FDA guidelinesWithin acceptable FDA validation ranges
Accuracy Within 85-115% of nominal valuesMeets EMA and US FDA guidelinesWithin 85-115% of nominal values
Recovery 95.0% - 106.0%69% (normalized)Not explicitly stated
Matrix Effect 95.7% - 105.2%No matrix effects observedWithin acceptable FDA validation ranges

Experimental Workflow for Ceritinib Quantification using LC-MS/MS with Ceritinib-d7

The following diagram illustrates a typical experimental workflow for the quantification of Ceritinib in human plasma using Ceritinib-d7 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (100 µL) add_is Add Ceritinib-d7 Internal Standard Solution plasma_sample->add_is protein_precipitation Protein Precipitation with Methanol add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lc_separation Chromatographic Separation (C18 Column) supernatant_transfer->lc_separation Injection ms_detection Mass Spectrometric Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Ceritinib / Ceritinib-d7) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Fig. 1: Experimental workflow for Ceritinib quantification.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of Ceritinib in human plasma using LC-MS/MS with Ceritinib-d7 as an internal standard, based on validated methods.[1]

1. Materials and Reagents:

  • Ceritinib certified reference standard

  • Ceritinib-d7 certified reference standard (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (EDTA)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Ceritinib and Ceritinib-d7 in methanol.

  • Prepare working standard solutions of Ceritinib by serial dilution of the stock solution with methanol.

  • Prepare a working solution of the internal standard (Ceritinib-d7) in methanol.

  • Spike blank human plasma with the Ceritinib working standard solutions to prepare calibration standards and QC samples at various concentration levels.

3. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 500 µL of the internal standard working solution (Ceritinib-d7 in methanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 9500 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 3 μm, 50 × 2.1 mm)

    • Mobile Phase A: 0.02 M ammonium formate buffer (pH 3.5)

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A time-programmed gradient is used to achieve optimal separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 60 °C

    • Injection Volume: 0.5 - 2.5 µL

  • Mass Spectrometry (MS):

    • Ion Source: Heated Electrospray Ionization (H-ESI) in positive ion mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Ion Transitions: Monitor specific precursor-to-product ion transitions for both Ceritinib and Ceritinib-d7.

5. Data Analysis:

  • Integrate the peak areas of Ceritinib and Ceritinib-d7.

  • Calculate the peak area ratio of Ceritinib to Ceritinib-d7.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of Ceritinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway of Ceritinib

Ceritinib is a highly selective inhibitor of anaplastic lymphoma kinase (ALK). The following diagram illustrates the simplified signaling pathway targeted by Ceritinib.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ceritinib Ceritinib Ceritinib->ALK Inhibition

Fig. 2: Simplified ALK signaling pathway and Ceritinib's mechanism.

Conclusion

The data presented in this guide demonstrates that LC-MS/MS methods utilizing a stable isotope-labeled internal standard, such as Ceritinib-d7, provide high accuracy, precision, and reliability for the quantification of Ceritinib in biological matrices. While other internal standards like [13C6]-Ceritinib and Dasatinib-d8 also yield validated methods, the close structural similarity of Ceritinib-d7 to the analyte makes it an ideal choice for minimizing variability and ensuring the robustness of the bioanalytical assay. The detailed protocol and workflow provided herein offer a solid foundation for researchers to develop and implement highly accurate and precise methods for Ceritinib quantification in their own laboratories.

References

Ceritinib Analysis: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic studies and therapeutic drug monitoring, the accurate quantification of targeted therapies like Ceritinib is paramount. This guide provides a comparative analysis of various analytical methods for Ceritinib, with a special focus on the linearity and range achieved using its deuterated internal standard, Ceritinib-D7. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays.

Quantitative Performance Overview

The selection of an appropriate analytical method is critical for obtaining accurate and reproducible results. The following table summarizes the linearity and range of different methods for Ceritinib quantification, providing a clear comparison of their performance characteristics.

Analytical MethodInternal StandardMatrixLinearity RangeLLOQCorrelation Coefficient (r²)Reference
LC-MS/MS [¹³C6]-CeritinibHuman Plasma5.00 - 1000 ng/mL5.00 ng/mLNot Specified[1]
UPLC-MS/MS [¹³C6]-CeritinibRat Plasma1 - 2000 nM1 nMNot Specified[2][3]
UPLC-MS/MS Dasatinib-d8Human Plasma5.00 - 500 ng/mL5.00 ng/mL0.9967 to 0.9990[4][5]
UPLC-MS/MS DiazepamRat Plasma2 - 1000 ng/mL2 ng/mLNot Specified[6]
HPLC-PDA DasatinibRabbit Plasma0.002 - 0.2 µg/mL0.002 µg/mL0.999[7]
RP-HPLC Not ApplicablePharmaceutical Formulations25 - 150 µg/mLNot Specified0.9992[8]
RP-HPLC Not ApplicableBulk Drug5 - 100 µg/mLNot Specified0.9960[9]
RP-HPLC Not ApplicableBulk and Finished Dosage Form30 - 150 ppm2.97 µg/mL (LOD), 9.92 µg/mL (LOQ)0.998[10][11]
Microwell Spectrophotometry Not ApplicableBulk Drug/Capsules5 - 150 µg/mL5.3 - 7.6 µg/mL≥0.9991[12][13][14]

Experimental Protocols

Ceritinib Analysis using LC-MS/MS with [¹³C6]-Ceritinib Internal Standard

This method offers high selectivity and sensitivity for the quantification of Ceritinib in biological matrices.

Sample Preparation:

  • Plasma samples (100 µL) are subjected to protein precipitation.

  • Acetonitrile containing the internal standard, [¹³C6]-Ceritinib, is added to the plasma samples.[1]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS).

  • Column: A suitable C18 column, such as a Waters ACQUITY UPLC BEH C18.[2][3]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[2][3]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Injection Volume: Typically 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ceritinib: m/z 558.2 → 433.2[6]

    • [¹³C6]-Ceritinib: (Specific transition for the stable isotope labeled internal standard)

Alternative Method: UPLC-MS/MS with Dasatinib-d8 Internal Standard

This method provides a viable alternative for the simultaneous analysis of multiple kinase inhibitors, including Ceritinib.[4][5]

Sample Preparation:

  • Protein precipitation of plasma samples is performed using acetonitrile.[4]

Chromatographic Conditions:

  • System: UPLC-MS/MS.[4][5]

  • Column: Acquity UPLC® BEH C18 column (1.7 µm, 50 mm x 2.1 mm).[4][5]

  • Mobile Phase: A binary gradient of pure water/formic acid/ammonium formate (100:0.1:0.02, v/v/v) and methanol/formic acid (100:0.1, v/v).[4][5]

  • Flow Rate: 0.350 mL/min.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Positive Ionization.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Ceritinib: m/z 558 > 433[4]

    • Dasatinib-d8: m/z 496 > 406[4]

Workflow Diagram

Ceritinib Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Ceritinib-D7) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification (Peak Area Ratios) detection->quantification calibration Calibration Curve (Linear Regression) quantification->calibration results Concentration Results calibration->results

Caption: Experimental workflow for Ceritinib bioanalysis.

Signaling Pathway Context

While this guide focuses on the analytical aspects of Ceritinib, it is important to remember its mechanism of action. Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[15] The following diagram illustrates the simplified signaling pathway targeted by Ceritinib.

ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Ceritinib Ceritinib Ceritinib->ALK Inhibits

Caption: Simplified ALK signaling pathway and Ceritinib's point of inhibition.

References

Ceritinib-D7: A Comparative Guide to Ensuring Robust Analytical Method Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of Ceritinib-D7 with alternative internal standards for the quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The information presented herein is supported by established principles of analytical method validation and data from relevant scientific literature.

Ceritinib is a targeted therapy primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC)[1][2]. Accurate measurement of Ceritinib concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use[3][4]. The use of a suitable internal standard is paramount to achieving this robustness, as it compensates for variability during sample preparation and analysis[5].

This guide will delve into the performance of Ceritinib-D7, a deuterated stable isotope-labeled internal standard (SIL-IS), in comparison to other commonly used alternatives: a carbon-13 labeled SIL-IS ([¹³C₆]-Ceritinib) and a structural analog internal standard.

Comparative Analysis of Internal Standards for Ceritinib Quantification

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby effectively correcting for matrix effects and variations in instrument response. The following table summarizes the key performance parameters for different types of internal standards used in the bioanalysis of Ceritinib.

Parameter Ceritinib-D7 (Deuterated SIL-IS) [¹³C₆]-Ceritinib (¹³C-labeled SIL-IS) Structural Analog (e.g., Dasatinib)
Co-elution with Ceritinib Excellent, with potential for slight chromatographic shift in some conditions.Excellent, virtually identical chromatography.May or may not co-elute, depending on the analog's structure.
Correction for Matrix Effects Very good to excellent. Because it is chemically almost identical to the analyte, it experiences similar effects from matrix interferences[2].Excellent. Considered the gold standard for matrix effect compensation.Variable and often incomplete correction for matrix effects.
Correction for Extraction Recovery Excellent. Tracks Ceritinib throughout the sample preparation process.Excellent. Provides the most accurate correction for analyte loss during extraction.Variable. Differences in physicochemical properties can lead to different extraction efficiencies.
Isotopic Stability High stability, but a potential for deuterium-hydrogen exchange exists under certain conditions, which can compromise accuracy.Highly stable with no risk of isotope exchange.Not applicable.
Availability & Cost More commonly available and generally less expensive than ¹³C-labeled counterparts.Generally more expensive to synthesize and may be less readily available.Widely available and typically the least expensive option.
Risk of Cross-Contribution to Analyte Signal Low, but requires careful selection of precursor/product ion pairs to avoid interference from natural isotopes of Ceritinib. A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) is clearly resolved[2].Very low, as the mass difference is typically larger and well-resolved.None, as the molecular weight is significantly different.

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of a bioanalytical method and the assessment of its robustness. Below is a representative protocol for the quantification of Ceritinib in human plasma using an internal standard, followed by a specific protocol for robustness testing.

Protocol 1: Quantification of Ceritinib in Human Plasma using LC-MS/MS

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Ceritinib-D7, [¹³C₆]-Ceritinib, or structural analog).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm)[6].

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[6].

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode[6].

  • MRM Transitions: Monitor specific precursor to product ion transitions for Ceritinib and the chosen internal standard. For example, for Ceritinib, m/z 558.2 → 433.2 has been used.

Protocol 2: Robustness Testing

The robustness of the analytical method should be evaluated by introducing small, deliberate variations to the method parameters. The effect of these variations on the accuracy and precision of the results is then assessed.

1. Variations in Method Parameters:

  • Mobile Phase Composition: Vary the ratio of organic to aqueous phase by ±2%.

  • Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.2 units.

  • Column Temperature: Alter the column temperature by ±5°C.

  • Flow Rate: Change the flow rate by ±10%.

  • Sample Extraction: Vary the vortex mixing time and centrifugation speed.

2. Experimental Design:

  • Prepare replicate quality control (QC) samples at low and high concentrations.

  • Analyze these QC samples under the standard method conditions and under each of the varied conditions.

  • Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for each set of conditions.

3. Acceptance Criteria:

  • The %CV of the results obtained under the varied conditions should not exceed 15% of the results obtained under the standard conditions.

  • The mean accuracy should be within 85-115%.

Visualizing the Workflow and Mechanism of Action

To better understand the experimental process and the biological context of Ceritinib, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P Plasma Sample IS Add Internal Standard (Ceritinib-D7) P->IS PP Protein Precipitation (Acetonitrile) IS->PP C Centrifugation PP->C E Evaporation C->E R Reconstitution E->R LC LC Separation R->LC MS MS/MS Detection LC->MS Data Data MS->Data Data Acquisition Report Report Data->Report Quantification ALK_Pathway cluster_downstream Downstream Signaling Ceritinib Ceritinib ALK ALK Fusion Protein (e.g., EML4-ALK) Ceritinib->ALK Inhibits RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

References

A Comparative Guide to Ceritinib Quantification Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of Ceritinib, a targeted therapy for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document summarizes the performance of different methodologies based on published experimental data to aid in the selection of the most suitable assay for specific research or clinical needs.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods validated for the quantification of Ceritinib in various matrices. This allows for a direct comparison of their sensitivity, linear range, accuracy, and precision.

Analytical MethodMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias or % Recovery)
UPLC-MS/MS [1][2]Human Plasma1.00 - Not Specified1.00Not SpecifiedNot SpecifiedNot Specified
LDTD-APCI-MS/MS [3][4]Human Plasma5.00 - 10005.003.5 - 9.65.0 - 11.1-4.4 to 13.8 (Intra-day), 0.7 to 3.8 (Inter-day)
UPLC-MS/MS [5]Human Plasma2 - 5002< 10.59< 10.59> 88.26%
LC-MS/MS [6]Human Plasma5.00 - 5005.00Within ±15%Within ±15%Within ±15%
UPLC-MS/MS [7][8]Rat Plasma0.4 - 2000.4≤13.84≤12.56Not Specified
Microwell Spectrophotometry (CHL) Capsules5000 - 1000005300≤ 1.8≤ 1.899.9 - 101.0%
Microwell Spectrophotometry (BRL) Capsules5000 - 120000Not Specified≤ 1.8≤ 1.899.9 - 101.0%
Microwell Spectrophotometry (DCNQ) Capsules5000 - 1500007600≤ 1.8≤ 1.899.9 - 101.0%

CV: Coefficient of Variation, CHL: Chloranil, BRL: Bromanil, DCNQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Experimental Protocols

This section provides a detailed methodology for a representative UPLC-MS/MS method for the quantification of Ceritinib in human plasma.

UPLC-MS/MS Method for Ceritinib in Human Plasma[1][2]

This method offers high sensitivity and specificity for the quantification of Ceritinib in a complex biological matrix.

1. Sample Preparation:

  • Protein Precipitation and Salting-Out Assisted Liquid-Liquid Extraction (SALLE):

    • To 100 µL of human plasma, add an internal standard solution.

    • Precipitate proteins by adding acetonitrile.

    • Perform SALLE by adding a saturated solution of sodium chloride.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Ascentis Express® C18 (50 mm × 2.1 mm, 2.7 μm).[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[1]

    • B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.800 mL/min.[1]

  • Run Time: 3.6 minutes.[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ceritinib: m/z 558.0 → 433.2[5]

    • Internal Standard (e.g., [¹³C₆]-Ceritinib) specific transition.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Ceritinib to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of Ceritinib in the quality control and unknown samples from the calibration curve using a weighted linear regression model.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the quantification of Ceritinib.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for UPLC-MS/MS quantification of Ceritinib in human plasma.

G cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Capsule Ceritinib Capsule Dissolution Dissolution in Solvent Capsule->Dissolution Dilution Serial Dilution Dissolution->Dilution Aliquoting Aliquot to 96-well Plate Dilution->Aliquoting Add_Reagent Add Reagent (e.g., Chloranil) Aliquoting->Add_Reagent Incubation Incubation Add_Reagent->Incubation Absorbance_Reading Read Absorbance (Microplate Reader) Incubation->Absorbance_Reading Data_Analysis Data Analysis Absorbance_Reading->Data_Analysis

Caption: Workflow for microwell spectrophotometric quantification of Ceritinib in capsules.

References

Ceritinib's Target Engagement: A Comparative Look at Specificity and Selectivity in Complex Biological Environments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise interaction of a kinase inhibitor with its intended target and potential off-targets within a complex cellular milieu is paramount. This guide provides an objective comparison of the specificity and selectivity of Ceritinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, with other available alternatives. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation and selection of appropriate research tools and therapeutic strategies.

Ceritinib is a second-generation ALK inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, Crizotinib.[1][2][3] Its therapeutic effect is derived from its ability to selectively bind to and inhibit the catalytic activity of the ALK tyrosine kinase, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[4][5][6] However, the overall cellular response to a kinase inhibitor is not solely dictated by its on-target potency but also by its broader interaction with the entire kinome. This guide delves into the specificity and selectivity of Ceritinib in complex matrices, offering a comparative perspective against other ALK inhibitors.

Quantitative Comparison of Kinase Inhibition

Ceritinib is a highly potent ALK inhibitor with an IC50 value in the low nanomolar range.[7] Beyond its primary target, Ceritinib has been shown to inhibit other kinases at clinically relevant concentrations. Notably, it exhibits activity against IGF-1R, InsR, and STK22D.[7] In a chemical proteomics approach, additional off-target kinases for Ceritinib were identified, including FAK1, RSK1/2, ERK1/2, CAMKK2, and FER, with IC50 values ranging from low to upper nanomolar concentrations.[8]

For a clearer perspective, the following tables summarize the available quantitative data on the inhibitory activity of Ceritinib and its key alternatives against ALK and a selection of off-target kinases.

Table 1: Potency of ALK Inhibitors Against Wild-Type ALK

InhibitorIC50 (nM)Reference
Ceritinib 0.2 - 2.2 [7]
Crizotinib24[9]
Alectinib1.9[10]
Brigatinib0.6[10]
LorlatinibNot explicitly found in searches

Table 2: Off-Target Kinase Inhibition Profile of Ceritinib

Off-Target KinaseIC50 (nM)Reference
IGF-1R8[7]
InsR7[7]
STK22D23[7]
FER5[8]
FAK1~20[8]
CAMKK2~26[8]
RSK2~275[8]
RSK1~584[8]

Table 3: Comparative Selectivity of ALK Inhibitors (Qualitative Summary)

InhibitorGeneral Selectivity ProfileKey Off-TargetsReference
Ceritinib Potent ALK inhibitor with some clinically relevant off-targets.IGF-1R, InsR, FAK1, RSK1/2[7][8]
CrizotinibLess potent than second-generation inhibitors; also inhibits MET and ROS1.MET, ROS1[9]
AlectinibHighly selective for ALK.Fewer significant off-targets reported.[10]
BrigatinibPotent ALK inhibitor with activity against a broader range of kinases.ROS1, FLT3, IGFR-1R, EGFR (T790M)[10]
LorlatinibPotent against a wide range of ALK resistance mutations.ROS1[11]

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize the interaction of kinase inhibitors like Ceritinib within complex cellular environments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture cells expressing the target kinase (e.g., ALK-positive cancer cell lines) to optimal confluency.

    • Treat cells with the kinase inhibitor (e.g., Ceritinib) at various concentrations or a vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Protein Detection and Analysis:

    • Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.[12]

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[13][14][15]

Kinase Activity Profiling in Cell Lysates (KiNativ™)

The KiNativ™ platform provides a functional assessment of kinase inhibition within a complex proteome by measuring the active state of kinases.

Protocol Outline:

  • Lysate Preparation:

    • Prepare cell or tissue lysates under conditions that preserve kinase activity.

    • Remove endogenous ATP and other small molecules by gel filtration.[16]

  • Inhibitor Treatment:

    • Incubate the lysates with the kinase inhibitor (e.g., Ceritinib) at various concentrations or a vehicle control.

  • Active Site Labeling:

    • Add a biotinylated acyl-phosphate probe that covalently labels the active site of kinases. The extent of labeling is proportional to the kinase's activity.[17][18]

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin affinity chromatography.

    • Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

    • A decrease in the labeling of a specific kinase in the presence of the inhibitor indicates target engagement and inhibition.[16][18]

Visualizing Cellular Response and Signaling Pathways

To provide a clearer understanding of the biological context in which Ceritinib and other ALK inhibitors function, the following diagrams illustrate the experimental workflow for assessing kinase inhibitor selectivity and the ALK signaling pathway.

Experimental_Workflow cluster_Cellular_Assay Cellular Thermal Shift Assay (CETSA) cluster_Lysate_Assay KiNativ™ Kinase Profiling A 1. Cell Culture & Treatment (Inhibitor vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Fractionation B->C D 4. Protein Detection (Western Blot / MS) C->D E 5. Data Analysis (Melting Curve Shift) D->E F 1. Cell Lysate Preparation G 2. Inhibitor Incubation F->G H 3. Active Site Labeling (Biotinylated Probe) G->H I 4. Enrichment & Digestion H->I J 5. LC-MS/MS Analysis (Quantification of Inhibition) I->J

Experimental workflows for assessing kinase inhibitor selectivity.

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, upon activation by its ligand or through oncogenic fusion events, triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Ceritinib exerts its therapeutic effect by inhibiting the catalytic activity of ALK, thereby blocking these downstream signals.

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Differentiation Differentiation PLCg->Differentiation

Simplified ALK signaling pathway and points of inhibition.

References

Quantitative Analysis of Ceritinib: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methodologies for the detection and quantification of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. Special focus is given to the highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Ceritinib-D7 as an internal standard.

This document details the limit of detection (LOD) and limit of quantification (LOQ) for Ceritinib using this advanced method and contrasts its performance with alternative analytical techniques. Detailed experimental protocols and visual representations of the ALK signaling pathway and analytical workflow are provided to support your research and development needs.

Performance Comparison of Analytical Methods

The choice of analytical method for Ceritinib quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the performance of various methods.

Analytical MethodInternal StandardMatrixLLOQLODReference
LC-MS/MS Ceritinib-D7 (inferred) Human Plasma 1.00 ng/mL Not Reported [1]
LC-MS/MS[13C6]-CeritinibHuman Plasma5.00 ng/mLNot Reported
LC-MS/MSDiazepamRat Plasma2 ng/mLNot Reported[2]
UPLC-MS/MSNot SpecifiedRat Plasma0.4 ng/mLNot Reported[3][4]
HPLC-PDADasatinibRabbit Plasma2 ng/mL (0.002 µg/mL)Not Reported[5]
Microwell SpectrophotometryNot ApplicableBulk Drug/Capsules5.3 - 7.6 µg/mL2.2 - 3.4 µ g/well [6]

As evidenced in the table, LC-MS/MS methods offer superior sensitivity for the quantification of Ceritinib in biological matrices, with LLOQs in the low ng/mL range. The use of a stable isotope-labeled internal standard like Ceritinib-D7 is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocol: Quantification of Ceritinib in Human Plasma using LC-MS/MS with Ceritinib-D7

This section provides a detailed protocol for the quantification of Ceritinib in human plasma using a validated LC-MS/MS method with Ceritinib-D7 as the internal standard. This protocol is adapted from a method utilizing a similar stable isotope-labeled internal standard, [13C6]-ceritinib.

Materials and Reagents
  • Ceritinib reference standard

  • Ceritinib-D7 internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Spike 100 µL of plasma with the appropriate concentration of Ceritinib calibration standards or quality control samples.

  • Add 20 µL of Ceritinib-D7 internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.800 mL/min.[1]

  • Gradient: Optimized to provide good separation of Ceritinib and Ceritinib-D7 from matrix components.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ceritinib: To be determined (e.g., Q1: m/z 558.2 -> Q3: m/z 433.2).[2]

    • Ceritinib-D7: To be determined based on the mass shift due to deuterium labeling.

Data Analysis
  • Quantification is performed by calculating the peak area ratio of the analyte (Ceritinib) to the internal standard (Ceritinib-D7).

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Ceritinib in unknown samples is then determined from this curve.

Visualizing the Mechanism and Workflow

To further aid in the understanding of Ceritinib's function and analysis, the following diagrams have been generated.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_ras RAS/MAPK Pathway ALK ALK Fusion Protein PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS ALK->RAS Ceritinib Ceritinib Ceritinib->ALK Inhibition ATP ATP ATP->ALK AKT AKT PI3K->AKT Cell Proliferation & Survival mTOR mTOR AKT->mTOR Cell Proliferation & Survival Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival STAT3 STAT3 JAK->STAT3 Gene Transcription Transcription Transcription STAT3->Transcription Gene Transcription RAF RAF RAS->RAF Cell Proliferation MEK MEK RAF->MEK Cell Proliferation ERK ERK MEK->ERK Cell Proliferation Proliferation Proliferation ERK->Proliferation Cell Proliferation

Caption: ALK Signaling Pathway Inhibition by Ceritinib.

Experimental_Workflow Start Start Sample_Collection 1. Plasma Sample Collection Start->Sample_Collection Spiking 2. Spiking with IS (Ceritinib-D7) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing & Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: Ceritinib Quantification Workflow.

References

Comparative Pharmacokinetic Analysis of Ceritinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the pharmacokinetic properties of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. While the prompt requested a comparison of Ceritinib with and without "D7," it is crucial to clarify that Ceritinib-d7 is a deuterated internal standard used for the accurate quantification of Ceritinib in biological samples during pharmacokinetic studies.[1] It is not a substance administered to alter the drug's behavior in the body. Therefore, this guide will focus on the pharmacokinetics of Ceritinib itself, with the understanding that Ceritinib-d7 is a critical tool in obtaining precise measurements.

Ceritinib is a second-generation ALK inhibitor used in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to crizotinib.[2][3][4] Its therapeutic effect is achieved by inhibiting the autophosphorylation of ALK, which in turn blocks downstream signaling pathways like STAT3, ultimately inhibiting the proliferation of ALK-dependent cancer cells.[2][5]

Quantitative Pharmacokinetic Data of Ceritinib

The following table summarizes the key pharmacokinetic parameters of Ceritinib based on data from clinical studies. These values are typically determined using liquid chromatography-mass spectrometry (LC-MS) with the aid of an internal standard like Ceritinib-d7 for accurate quantification.

ParameterValueDescription
Time to Maximum Concentration (Tmax) ~4-6 hoursTime to reach the highest concentration in the blood after oral administration.[6][7]
Elimination Half-life (t1/2) ~41 hoursTime it takes for the concentration of the drug in the body to be reduced by half.[5][6]
Apparent Volume of Distribution (Vd) 4230 LA theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.[6]
Plasma Protein Binding ~97%The extent to which the drug binds to proteins in the blood plasma.[6][7]
Metabolism Primarily by CYP3AThe main enzyme responsible for breaking down Ceritinib in the body.[6][7]
Excretion Primarily in feces (~92%), with a small amount in urine (~1.3%)The routes through which the drug and its metabolites are eliminated from the body.[6][7]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies are often proprietary. However, a general methodology for a clinical pharmacokinetic study of an oral drug like Ceritinib is outlined below.

Study Design

A typical study would be a Phase I, open-label, single- or multiple-dose study in patients with ALK-positive advanced tumors.[5][8]

Drug Administration

Ceritinib is administered orally, typically as a single daily dose.[5] The effect of food on absorption is a critical factor, and studies have been conducted under both fasted and fed conditions.[6] The recommended dosage has been optimized to 450 mg once daily with food to improve gastrointestinal tolerability while maintaining similar steady-state exposure to the 750 mg daily dose under fasted conditions.[6][9]

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration to characterize the drug's concentration-time profile. For a drug with a long half-life like Ceritinib, sampling may continue for several days.

Bioanalytical Method

Plasma concentrations of Ceritinib are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is where a deuterated internal standard like Ceritinib-d7 is essential. A known amount of Ceritinib-d7 is added to each patient sample. During analysis, the ratio of the signal from Ceritinib to the signal from Ceritinib-d7 is used to calculate the precise concentration of Ceritinib, correcting for any variability in sample preparation and instrument response.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 from the plasma concentration-time data.[10] Population pharmacokinetic (PopPK) modeling may also be employed to identify factors that influence the drug's pharmacokinetics.[3]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

G cluster_0 Study Initiation cluster_1 Drug Administration & Sampling cluster_2 Bioanalysis cluster_3 Data Analysis PatientRecruitment Patient Recruitment (ALK+ NSCLC) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineAssessment Baseline Assessment InformedConsent->BaselineAssessment DrugAdmin Ceritinib Administration (Oral) BaselineAssessment->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling SampleProcessing Plasma Separation BloodSampling->SampleProcessing InternalStandard Addition of Ceritinib-d7 SampleProcessing->InternalStandard LCMS LC-MS/MS Analysis InternalStandard->LCMS PK_Modeling Pharmacokinetic Modeling LCMS->PK_Modeling DataInterpretation Data Interpretation PK_Modeling->DataInterpretation FinalReport FinalReport DataInterpretation->FinalReport Final Report

Caption: Workflow of a Clinical Pharmacokinetic Study.

Ceritinib Mechanism of Action: ALK Signaling Pathway Inhibition

This diagram illustrates the signaling pathway inhibited by Ceritinib.

ALK_Pathway cluster_ALK ALK Signaling Pathway cluster_Downstream Downstream Signaling cluster_Cellular_Response Cellular Response EML4_ALK EML4-ALK Fusion Protein P_ALK Phosphorylated ALK EML4_ALK->P_ALK Autophosphorylation STAT3 STAT3 P_ALK->STAT3 P_STAT3 Phosphorylated STAT3 STAT3->P_STAT3 Proliferation Cell Proliferation P_STAT3->Proliferation Survival Cell Survival P_STAT3->Survival Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibits

Caption: Inhibition of the ALK Signaling Pathway by Ceritinib.

References

Safety Operating Guide

Proper Disposal of Ceritinib D7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Ceritinib D7, a deuterated analog of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, the parent compound, Ceritinib, is known to be hazardous. Therefore, a cautious approach to disposal is strongly recommended to minimize risk and ensure regulatory compliance.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with standard laboratory safety protocols for potentially hazardous compounds. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Step-by-Step Disposal Procedures

Given the hazardous nature of the parent compound, Ceritinib, it is recommended that this compound be disposed of as a cytotoxic/cytostatic waste, following institutional and local regulations for chemical waste management.

1. Solid Waste Contaminated with this compound:

  • Collection: All solid waste materials that have come into contact with this compound, including contaminated gloves, absorbent pads, and weighing papers, should be collected in a designated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" and should include the name of the compound (this compound).

  • Storage: The sealed container should be stored in a designated, secure area for hazardous waste pickup.

2. Unused or Expired this compound:

  • Do Not Discard in Regular Trash: Despite the SDS for this compound suggesting that small quantities can be disposed of with household waste, this is not advisable in a laboratory setting due to the cytotoxic potential of the parent compound.[1]

  • Packaging: The original vial containing the unused or expired this compound should be securely closed and placed within a secondary container, such as a labeled plastic bag, to prevent breakage and leakage.

  • Disposal: The packaged material should be disposed of through your institution's chemical waste management program as cytotoxic waste.

3. Contaminated Sharps:

  • Segregation: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.

  • Labeling: The sharps container must be clearly labeled as containing cytotoxic sharps.

4. Decontamination of Work Surfaces:

  • Cleaning: Work surfaces should be decontaminated after handling this compound. Use a suitable cleaning agent, such as a detergent solution, followed by a rinse with water.

  • Waste from Cleaning: All materials used for cleaning, such as wipes and absorbent pads, should be disposed of as cytotoxic solid waste.

In Case of a Spill

In the event of a spill, the area should be immediately secured to prevent exposure to personnel.

  • Small Spills: For small spills of solid this compound, carefully pick up the material with absorbent pads.[1]

  • Cleaning: Clean the spill area with a detergent solution and dispose of all cleaning materials as cytotoxic waste.

  • Ventilation: Ensure the area is well-ventilated.

Understanding the Hazard Classification

It is important to note the difference in hazard classification between this compound and its parent compound, Ceritinib.

CompoundCAS NumberHazard Classification (According to available SDS)
This compound 1632484-77-5Not classified as hazardous according to the Globally Harmonized System (GHS).[1]
Ceritinib 1032900-25-6Toxic to Reproduction 1A, Causes damage to organs through prolonged or repeated exposure, Very toxic to aquatic life with long lasting effects.[2]

Due to the significant hazards associated with the active pharmaceutical ingredient, Ceritinib, it is prudent to manage its deuterated form, this compound, with the same level of caution within a laboratory environment.

Visualizing the Mechanism of Action

To provide context for the handling of this compound, the following diagram illustrates the inhibitory action of Ceritinib on the ALK signaling pathway, which is crucial in certain types of non-small cell lung cancer.

Ceritinib_Mechanism_of_Action cluster_cell Cancer Cell ALK ALK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT, RAS/MAPK) ALK->Downstream Phosphorylation Proliferation Cell Proliferation and Survival Downstream->Proliferation Activation Ceritinib Ceritinib Ceritinib->ALK Inhibition

Caption: Simplified signaling pathway showing Ceritinib inhibiting the ALK receptor, thereby blocking downstream signals that promote cancer cell proliferation and survival.

References

Essential Safety and Logistics for Handling Ceritinib D7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Ceritinib D7, a deuterated form of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. While the safety data sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with caution as all chemicals may pose unknown hazards.[1] The parent compound, Ceritinib, is classified as hazardous, highlighting the need for prudent handling of its deuterated analogue.[2]

Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended to minimize exposure:

  • Hand Protection : Wear impermeable and resistant gloves.[1] Given that Ceritinib is an antineoplastic agent, using two pairs of chemotherapy-rated gloves is a recommended best practice.[3]

  • Eye Protection : Safety glasses with side shields or goggles should be worn to protect from splashes.

  • Body Protection : A laboratory coat should be worn. For tasks with a higher risk of contamination, a disposable gown resistant to hazardous drugs is advisable.[3][4]

  • Respiratory Protection : While the SDS for this compound indicates that breathing equipment is not required under normal handling conditions, a NIOSH-approved respirator (such as an N95) should be used if there is a risk of generating dust or aerosols, especially given the lack of a comprehensive toxicological profile.[1][4]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls : Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood or a Class II Biosafety Cabinet is recommended to minimize inhalation exposure.[4]

  • Safe Handling Practices :

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in areas where the compound is handled.

    • Wash hands thoroughly after handling.

    • The usual precautionary measures for handling chemicals should be followed.[1]

  • Storage : Store at -20°C for long-term stability.[5] For shipping, it may be at room temperature in the continental US, but this can vary for other locations.[5]

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Personal Precautions : Ensure adequate ventilation and wear appropriate PPE as described above.[1]

  • Containment and Cleaning : Mechanically pick up the spilled solid material.[1] Avoid generating dust. Place the material into a suitable container for disposal.

  • Environmental Precautions : Prevent the substance from entering sewers or surface and ground water.[1] The parent compound, Ceritinib, is very toxic to aquatic life with long-lasting effects.[2]

Disposal:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. As the parent compound is an antineoplastic agent, it is prudent to treat the waste as hazardous.

Quantitative Data Summary

ParameterValueReference
CAS Number 1632484-77-5[1]
Storage Temperature -20°C[5]
Stability ≥ 4 years (at -20°C)[5]
Flash Point Not applicable[1]
Explosion Hazard Product does not present an explosion hazard[1]
Occupational Exposure Limits (TLV, NIOSH-Ca, PAC-1, PAC-2, PAC-3) Not listed[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) A->B C Prepare work area in a well-ventilated space (e.g., fume hood) B->C D Weighing and Solution Preparation C->D E Perform Experiment D->E F Decontaminate work surfaces E->F G Segregate waste for proper disposal F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceritinib D7
Reactant of Route 2
Reactant of Route 2
Ceritinib D7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.